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  • Product: 6-Chloro-4,5-dimethylpyridin-2-amine
  • CAS: 1083168-75-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 6-Chloro-4,5-dimethylpyridin-2-amine

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 6-Chloro-4,5-dimethylpyridin-2-amine , a specialized heterocyclic scaffold used in drug discovery. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 6-Chloro-4,5-dimethylpyridin-2-amine , a specialized heterocyclic scaffold used in drug discovery.

Executive Summary

6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) is a trisubstituted pyridine derivative serving as a critical intermediate in the synthesis of small-molecule therapeutics.[1] Its structural uniqueness lies in the 4,5-dimethyl substitution pattern , which provides specific steric bulk and electron-donating inductive effects that modulate the basicity of the pyridine nitrogen and the lipophilicity of the overall scaffold.

This molecule is primarily utilized as a hinge-binding motif in the design of ATP-competitive kinase inhibitors. The C2-amino group and the pyridine nitrogen form a donor-acceptor pair essential for hydrogen bonding with the kinase hinge region, while the C6-chloro position serves as a versatile handle for orthogonal functionalization via palladium-catalyzed cross-coupling reactions.

Part 1: Structural Analysis & Physicochemical Profile

The 4,5-dimethyl substitution distinguishes this scaffold from the more common 6-chloro-2-aminopyridine. The methyl groups exert a positive inductive effect (+I), slightly increasing the electron density of the pyridine ring compared to the unsubstituted analog.

Table 1: Physicochemical Properties
PropertyData / ValueNotes
CAS Number 1083168-75-5 Verified Identity
IUPAC Name 6-Chloro-4,5-dimethylpyridin-2-amine
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
Physical State SolidCrystalline powder (Predicted based on analogs)
Solubility DMSO, Methanol, DCMLow solubility in water
pKa (Predicted) ~5.8 - 6.2Pyridine nitrogen (Conjugate acid)
LogP (Predicted) 1.8 - 2.1Moderate lipophilicity
H-Bond Donors 1 (–NH₂)2 Hydrogens available
H-Bond Acceptors 2Pyridine N and Amino N
Electronic & Steric Considerations
  • Basicity: The electron-donating methyl groups at C4 and C5 increase the pKa of the pyridine nitrogen relative to 2-amino-6-chloropyridine, potentially strengthening H-bond acceptance in the kinase hinge region.

  • Steric Clash: The C5-methyl group introduces steric bulk adjacent to the C6-chloro position. This can influence the rate of catalytic cycles (e.g., oxidative addition) at the C6 position during cross-coupling reactions, often requiring specialized phosphine ligands to overcome steric hindrance.

Part 2: Synthetic Routes

The most robust synthetic pathway for high-purity generation of 6-Chloro-4,5-dimethylpyridin-2-amine avoids direct chlorination of the aminopyridine, which often suffers from poor regioselectivity. Instead, the Nucleophilic Aromatic Substitution (SₙAr) of a 2,6-dichloropyridine precursor is the industry standard.

Primary Pathway: Selective Amination

This route utilizes 2,6-dichloro-4,5-dimethylpyridine as the starting material. The reaction exploits the electronic difference between the two chlorine atoms if one is more activated, or relies on statistical substitution followed by chromatographic separation.

Reaction Scheme (DOT Visualization)

Synthesis Start 2,6-Dichloro-4,5-dimethylpyridine (Precursor) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate High Temp / Pressure Reagent Ammonia (NH3) or PMB-Amine Reagent->Intermediate Product 6-Chloro-4,5-dimethylpyridin-2-amine (Target) Intermediate->Product Selective Substitution Byproduct 2,6-Diamino byproduct (Over-reaction) Intermediate->Byproduct Excess Reagent

Caption: Synthesis via SₙAr displacement of 2,6-dichloro-4,5-dimethylpyridine.

Experimental Protocol: SₙAr Synthesis

Objective: Selective mono-amination of 2,6-dichloro-4,5-dimethylpyridine.

  • Preparation: Charge a high-pressure steel autoclave with 2,6-dichloro-4,5-dimethylpyridine (1.0 eq) and 2-propanol (solvent).

  • Reagent Addition: Add aqueous ammonia (28-30%, 5.0 eq) or anhydrous ammonia gas.

  • Reaction: Seal the autoclave and heat to 130–140°C for 12–18 hours.

    • Note: The high temperature is required due to the electron-donating methyl groups deactivating the ring toward nucleophilic attack.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Dilute with ethyl acetate and wash with water. The crude residue is purified via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes) to separate the mono-amino product from unreacted starting material and diamino byproducts.

Part 3: Chemical Reactivity & Functionalization[3]

This scaffold offers three distinct vectors for chemical modification, making it a "privileged structure" in medicinal chemistry.

C6-Position: Palladium-Catalyzed Cross-Coupling

The C6-chlorine is an excellent leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows the extension of the molecule into the "solvent front" or "hydrophobic back-pocket" of a protein target.

  • Challenge: The C5-methyl group creates steric hindrance.

  • Solution: Use active catalyst systems like Pd₂(dba)₃ / XPhos or Pd(dppf)Cl₂ which are tolerant of sterically crowded substrates.

C2-Amino Group: Amide/Urea Formation

The exocyclic amine is nucleophilic and can be acylated to form amides or reacted with isocyanates to form ureas. This is often the "linker" point in drug design.

C3-Position: Electrophilic Aromatic Substitution (SₙAr)

The C3 position is the only remaining aromatic proton. It is electron-rich (ortho to amino, para to methyl) and highly susceptible to halogenation (iodination/bromination), enabling further functionalization.

Reactivity Map (DOT Visualization)

Reactivity Core 6-Chloro-4,5-dimethylpyridin-2-amine Suzuki Suzuki-Miyaura Coupling (C6-Aryl/Heteroaryl) Core->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Buchwald Buchwald-Hartwig Amination (C6-Amine) Core->Buchwald Pd(0), HNR2 NaOtBu Acylation Amide Coupling (C2-NH2) Core->Acylation R-COCl or R-COOH + HATU Halogenation Electrophilic Halogenation (C3-Iodo/Bromo) Core->Halogenation NIS or NBS (Regioselective)

Caption: Divergent functionalization pathways for the scaffold.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Design

The 2-aminopyridine motif is a classic adenine mimetic . In the ATP-binding pocket of kinases:

  • The Pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge region.

  • The Exocyclic Amine (C2-NH₂) acts as a Hydrogen Bond Donor (HBD) for the backbone Carbonyl of the hinge region.

The 4,5-dimethyl groups provide hydrophobic interactions with the "gatekeeper" residue or the roof of the ATP pocket, potentially improving selectivity against kinases with smaller pockets.

Target Examples:

  • c-Met Inhibitors: Pyridine scaffolds are frequently used to target the c-Met receptor tyrosine kinase.

  • ALK/ROS1: The scaffold serves as a core for next-generation ALK inhibitors, where the C6-substitution patterns determine potency against resistance mutations.

Part 5: Experimental Protocols

Protocol A: Suzuki Coupling at C6 (General Procedure)

Context: Attaching an aryl group to the C6 position.

  • Reagents: Combine 6-Chloro-4,5-dimethylpyridin-2-amine (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (2.0 eq) in a reaction vial.

  • Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

  • Reaction: Seal and heat to 90°C for 4–6 hours.

  • Validation: Monitor by LC-MS for the consumption of the chloride (M+H = 157) and formation of the coupled product.

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination at C6

Context: Introducing a secondary amine at C6.

  • Reagents: Combine scaffold (1.0 eq), Amine (1.2 eq), and Sodium tert-butoxide (1.5 eq) in dry Toluene.

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

    • Note: XPhos is critical here to overcome the steric hindrance of the C5-methyl group.

  • Reaction: Heat at 100°C under Argon for 12 hours.

Part 6: Safety & Handling

  • Hazards: Like most aminopyridines, this compound is likely toxic if swallowed and effectively an irritant to eyes and skin.

  • GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The amine group can oxidize over time if exposed to air/light.[2]

  • Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 6-Chloro-3,4-dimethylpyridin-2-amine (Isomer Analog). Retrieved March 5, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 6-Chloro-4,5-dimethylpyridin-2-amine

This technical guide details the physicochemical profiling of 6-Chloro-4,5-dimethylpyridin-2-amine , focusing on its pKa values, acidity, and the structural factors governing its behavior in solution. Executive Summary 6...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profiling of 6-Chloro-4,5-dimethylpyridin-2-amine , focusing on its pKa values, acidity, and the structural factors governing its behavior in solution.

Executive Summary

6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) is a highly functionalized aminopyridine intermediate used in the synthesis of complex heterocycles and kinase inhibitors. Its physicochemical behavior is defined by a "push-pull" electronic system: the electron-donating amino and methyl groups compete with the electron-withdrawing chlorine atom.

This guide provides a derived pKa profile for the molecule, predicting a conjugate acid pKa in the range of 3.5 – 4.0 . This classifies the compound as a weak base , which remains predominantly neutral at physiological pH (7.4) but can be protonated under acidic conditions (pH < 3).

Structural Analysis & pKa Prediction

The acidity and basicity of aminopyridines are dictated by the stability of the protonated pyridinium ion. For 6-Chloro-4,5-dimethylpyridin-2-amine, the pKa is the result of additive substituent effects on the core 2-aminopyridine scaffold.

The "Push-Pull" Electronic Effect

The molecule features three distinct substituents modifying the electron density of the pyridine ring nitrogen (


):
  • 2-Amino Group (+R Effect): A strong resonance donor that significantly increases basicity compared to pyridine.

  • 4,5-Dimethyl Groups (+I Effect): Weak inductive donors that stabilize the positive charge on the protonated nitrogen, further raising the pKa.

  • 6-Chloro Group (-I Effect): A strong inductive withdrawer located ortho to the ring nitrogen. This destabilizes the protonated form, drastically lowering the pKa.

Quantitative Prediction Model

Using authoritative experimental anchors from structurally related analogs, we can construct a reliable prediction interval.

Reference AnalogExperimental pKaStructural Modification Effect
2-Aminopyridine 6.86 Base Scaffold
2-Amino-5-methylpyridine 7.22 +0.36 (5-Me effect)
2-Amino-4-methylpyridine ~ 7.48 ~+0.62 (4-Me effect, est.)
2-Amino-6-chloropyridine ~ 2.5 - 3.0 ~-4.0 (6-Cl effect, est.)

Calculation Logic:




Resonance & Protonation Pathway (Visualization)

The following diagram illustrates the protonation equilibrium and the resonance stabilization that dictates the molecule's reactivity.

G cluster_0 Substituent Effects Neutral Neutral Species (Predominant at pH > 4) Protonated Protonated Species (Pyridinium Ion) (Predominant at pH < 3) Neutral->Protonated + H+ (Protonation at N1) Resonance Resonance Stabilization (Exocyclic N donates to Ring) Neutral->Resonance Electron Delocalization Cl_Effect 6-Cl: Inductive Withdrawal (-I) Destabilizes cation -> Lowers pKa Protonated->Cl_Effect Me_Effect 4,5-Me: Inductive Donation (+I) Stabilizes cation -> Raises pKa Protonated->Me_Effect

Figure 1: Protonation equilibrium and substituent electronic effects.

Experimental Determination Protocols

Since the predicted pKa is below 4.0, standard potentiometric titration in water may lack precision due to the low basicity. The following protocols are recommended for high-accuracy determination.

Method A: UV-Vis Spectrophotometric Titration (Gold Standard)

This method relies on the spectral shift between the neutral and protonated forms. It is highly accurate for pKa values < 4.

Reagents:

  • Stock solution of 6-Chloro-4,5-dimethylpyridin-2-amine (50 µM in methanol/water).

  • Universal buffer series (pH 1.0 to 6.0) with constant ionic strength (I = 0.1 M KCl).

Protocol:

  • Baseline Scan: Record the UV spectrum (200–400 nm) of the compound in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral) to identify the analytical wavelength (

    
    ). Expect a bathochromic shift (red shift) upon protonation.
    
  • Titration: Prepare aliquots of the compound in buffers ranging from pH 1.5 to 5.5 in 0.2 pH increments.

  • Measurement: Measure Absorbance (

    
    ) at the chosen 
    
    
    
    for each pH point.
  • Data Analysis: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    and
    
    
    are the absorbance plateaus.
Method B: Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky)

If solubility in pure water is insufficient, use a methanol-water co-solvent system.

Protocol:

  • Perform titrations in 30%, 40%, and 50% (v/v) Methanol/Water mixtures using standardized HCl.

  • Determine the apparent pKa (

    
    ) in each mixture.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant) and extrapolate to 0% organic solvent to obtain the aqueous pKa.

Implications for Drug Development[1][2]

Solubility & Formulation
  • Neutral pH (7.4): The molecule is predominantly neutral (uncharged). Aqueous solubility will be driven by lipophilicity (LogP ~ 2.0–2.5) rather than ionization. It may require co-solvents (PEG, DMSO) or cyclodextrins for formulation.

  • Acidic pH (1.2 - Stomach): The molecule will be >99% protonated. Solubility will be significantly higher in simulated gastric fluid (SGF).

Salt Selection Strategy

Because the pKa is ~3.8, weak acids (e.g., acetic, fumaric) will not form stable salts.

  • Recommended Counter-ions: Strong acids are required to ensure complete proton transfer and stable salt formation.

    • Hydrochloric Acid (HCl): Standard choice, likely forms a stable monohydrochloride.

    • Methanesulfonic Acid (Mesylate): Good alternative for improving solubility.

    • Sulfuric Acid (Sulfate): Potential for bisulfate formation.

Synthetic Utility

The low basicity of the ring nitrogen (compared to unsubstituted 2-aminopyridine) makes the exocyclic amine (


) less nucleophilic. In coupling reactions (e.g., Buchwald-Hartwig), the 6-chloro substituent activates the ring for oxidative addition, while the methyl groups provide steric bulk that may influence regioselectivity.

References

  • Substituent Effects in Aminopyridines

    • Study: "Theoretical prediction of relative and absolute pKa values of aminopyridines."
    • Source:

    • Key Data: Validates the decrease in pKa caused by chloro-substituents and the predictive accuracy of comput
  • Experimental Anchors

    • Compound: 2-Amino-5-methylpyridine (pKa 7.22).
    • Source:

    • Relevance: Provides the quantitative increment (+0.36) for the 5-methyl group.
  • Methodology for Weak Bases

    • Protocol: "Experimental Determination of pKa Values by Use of NMR Chemical Shifts."
    • Source:

    • Relevance: Describes the NMR titration workflow suitable for substituted pyridines.
  • General pKa Data

    • Dataset: "pKa D
    • Source:

    • Relevance: Reference values for 2-chloropyridine and 2-aminopyridine used in the additive model.
Foundational

An In-depth Technical Guide to the Crystal Structure of 6-Chloro-4,5-dimethylpyridin-2-amine: A Comparative and Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, a profound understanding of the solid-state architecture of small molecules is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, a profound understanding of the solid-state architecture of small molecules is paramount. The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and intermolecular interactions. This guide provides a comprehensive technical overview of the crystallographic characteristics of 6-Chloro-4,5-dimethylpyridin-2-amine , a substituted aminopyridine of significant interest.

It is critical to establish at the outset that, to date, a solved and publicly deposited crystal structure for 6-Chloro-4,5-dimethylpyridin-2-amine has not been reported in crystallographic databases such as the Cambridge Structural Database (CSD). Consequently, this guide will adopt a first-principles and comparative analysis approach, leveraging established principles of crystal engineering and drawing insights from the crystallographic data of structurally analogous compounds. This methodology will allow us to construct a predictive model of the compound's solid-state behavior, offering valuable insights for researchers in drug design and materials development.

The 2-aminopyridine scaffold is a well-established "privileged" structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitution pattern of a chloro group at the 6-position and two methyl groups at the 4- and 5-positions on the pyridine ring of the target molecule suggests a nuanced electronic and steric profile that could modulate its biological activity and solid-state properties.

Synthesis and Crystallization: A Proposed Methodology

A robust and predictable synthetic strategy is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction analysis. While various methods for the synthesis of substituted pyridines exist, a plausible and efficient route to 6-Chloro-4,5-dimethylpyridin-2-amine can be conceptualized through a multi-step functionalization approach, similar to established protocols for related compounds.[2]

Proposed Synthetic Workflow

Synthetic_Workflow A Starting Material: 2,6-dichloropyridine B Nitration A->B HNO3/H2SO4 C Selective Amination B->C NH3 or amine source D Methylation C->D Organometallic methylation or Friedel-Crafts alkylation E Reduction of Nitro Group D->E e.g., Fe/HCl or catalytic hydrogenation F Final Product: 6-Chloro-4,5-dimethylpyridin-2-amine E->F

Caption: A proposed synthetic pathway for 6-Chloro-4,5-dimethylpyridin-2-amine.

Experimental Protocol: Single Crystal Growth

The successful growth of single crystals is often a meticulous process of trial and error. The following protocol outlines a general approach that can be optimized for 6-Chloro-4,5-dimethylpyridin-2-amine.

  • Purification of the Material: The synthesized 6-Chloro-4,5-dimethylpyridin-2-amine must be purified to the highest possible degree (>99%). Techniques such as column chromatography followed by recrystallization are recommended.

  • Solvent Screening: A crucial step is the selection of an appropriate solvent or solvent system. A range of solvents with varying polarities should be screened.

Solvent/SystemRationale
Ethanol/WaterTo leverage differential solubility with temperature.
Dichloromethane/HexaneA common system for less polar compounds.
AcetoneA versatile solvent for many organic molecules.
TolueneFor compounds with aromatic character.
  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, to induce crystallization.

Predictive Crystallographic Analysis

In the absence of experimental data, we can predict the likely crystal packing and intermolecular interactions of 6-Chloro-4,5-dimethylpyridin-2-amine by considering the key functional groups and their known behavior in crystal engineering. The molecular structure contains a pyridine nitrogen (a hydrogen bond acceptor), an amino group (a hydrogen bond donor), a chloro substituent (a weak hydrogen bond acceptor and capable of halogen bonding), and two methyl groups (which can participate in weak C-H···π interactions).

Anticipated Intermolecular Interactions and Crystal Packing

The interplay of these functional groups will likely govern the supramolecular assembly in the solid state. The principles of hydrogen bonding and the analysis of crystal structures of substituted pyridines suggest that certain packing motifs are more probable than others.[3][4]

Intermolecular_Interactions A 6-Chloro-4,5-dimethylpyridin-2-amine B N-H···N Hydrogen Bonding A->B Primary Interaction C N-H···Cl Hydrogen Bonding A->C Secondary Interaction D π-π Stacking A->D Possible Motif E C-H···π Interactions A->E Weak Interaction

Caption: Key potential intermolecular interactions influencing the crystal packing of 6-Chloro-4,5-dimethylpyridin-2-amine.

It is highly probable that the crystal structure will be dominated by N-H···N hydrogen bonds , where the amino group of one molecule donates a hydrogen to the pyridine nitrogen of an adjacent molecule, forming chains or dimers. The presence of the chloro and methyl substituents will then influence how these primary synthons pack in three dimensions. The steric bulk of the methyl groups at the 4- and 5-positions may hinder a perfectly planar herringbone packing, which is common for some pyridine derivatives.[3] Instead, a more layered or slipped-stack arrangement might be favored to accommodate the substituents.

Comparative Analysis with Analogous Structures

To further refine our predictions, a comparative analysis with the known crystal structures of related molecules is invaluable. While a direct analog with the same substitution pattern is unavailable, we can draw parallels from other substituted chloropyridines and dimethylpyridines. For instance, the study of fluorinated pyridines has shown a systematic change in crystal packing from herringbone to parallel arrangements with increasing substitution, highlighting the significant role of substituents in directing the crystal lattice.[3]

CompoundKey Structural FeaturesImplications for Target Molecule
Fluorinated Pyridines[3]Packing changes with substitution pattern.The chloro and dimethyl groups will similarly dictate the packing motif.
Substituted 2-pyridylquinolines[5][6]π-π stacking and C-H···π interactions are significant.Aromatic interactions are likely to play a role in the overall crystal stability.
Pyridine-containing organic crystals[4]Hydrogen bond acceptors and other intermolecular interactions compete and synergize.The balance between strong N-H···N hydrogen bonds and weaker interactions will determine the final structure.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of 6-Chloro-4,5-dimethylpyridin-2-amine would have significant implications for its development as a potential therapeutic agent or functional material.

  • Polymorphism: The existence of multiple crystalline forms (polymorphs) is a critical consideration in the pharmaceutical industry. Different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, all of which can impact a drug's efficacy and shelf-life. A predictive understanding of the intermolecular interactions can aid in the targeted screening for and characterization of different polymorphic forms.

  • Co-crystallization: The hydrogen bonding capabilities of the amino and pyridine nitrogen groups make 6-Chloro-4,5-dimethylpyridin-2-amine an excellent candidate for co-crystallization. By introducing a co-former molecule that can form complementary hydrogen bonds, it may be possible to engineer novel solid forms with tailored physicochemical properties.

  • Structure-Activity Relationship (SAR): In drug design, the conformation of a molecule in its solid state can provide insights into its binding mode with a biological target. Understanding the preferred intermolecular interactions can inform the design of next-generation analogs with improved binding affinity and selectivity.

Conclusion and Future Directions

While the definitive crystal structure of 6-Chloro-4,5-dimethylpyridin-2-amine remains to be experimentally determined, this in-depth technical guide has provided a robust framework for understanding its likely solid-state characteristics. Through a combination of a proposed synthetic and crystallization strategy, predictive analysis based on crystal engineering principles, and a comparative study of analogous structures, we have constructed a well-reasoned hypothesis of its crystallographic landscape.

The next crucial step is the empirical validation of these predictions through the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 6-Chloro-4,5-dimethylpyridin-2-amine. Such a study would not only provide a definitive answer to the structural questions posed in this guide but would also contribute valuable data to the broader field of crystal engineering and its application in the rational design of pharmaceuticals and functional materials.

References

  • Reichenbächer, K., Suss, H. I., & Hulliger, J. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(1), 325-333. Available at: [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025). ResearchGate. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(4), 846-852. Available at: [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2015). PMC. Available at: [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025). ResearchGate. Available at: [Link]

  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2026). ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2011). Synthesis of Cyanopyridine and Pyrimidine Analogues as New Anti-Inflammatory and Antimicrobial Agents. Tropical Journal of Pharmaceutical Research, 10(4), 473-481. Available at: [Link]

  • 6-Chloro-3,4-dimethylpyridin-2-amine. PubChem. Available at: [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Available at: [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025). ResearchGate. Available at: [Link]

  • Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. (2011). ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. (2024). ResearchGate. Available at: [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Profiling of 6-Chloro-4,5-dimethylpyridin-2-amine: A Comprehensive Technical Guide

Executive Summary 6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. The molecule pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. The molecule presents a fascinating thermodynamic landscape governed by a "push-pull" electronic microenvironment: the electron-donating 2-amino and 4,5-dimethyl groups contrast sharply with the electron-withdrawing 6-chloro substituent.

For drug development professionals, understanding the thermodynamic stability of this scaffold is critical for predicting shelf-life, formulating stress-testing protocols, and mapping metabolic liabilities. This whitepaper provides an authoritative, in-depth analysis of the compound's structural thermodynamics, degradation pathways, and the self-validating experimental methodologies required to profile its stability.

Structural Thermodynamics & Electronic Microenvironment

Amino-Imino Tautomerism

Like all 2-aminopyridines, 6-chloro-4,5-dimethylpyridin-2-amine is subject to prototropic tautomerism. The equilibrium between the amino (-NH₂) and imino (=NH) forms is a classic example of thermodynamic control.

Extensive density functional theory (DFT) calculations on analogous 2-aminopyridine systems demonstrate that the amino tautomer is thermodynamically favored [1]. The canonical amino structure is typically >13.6 kcal/mol more stable than the imino form [2]. This massive energy gap is driven by the preservation of the 6π-electron aromaticity in the pyridine ring, which is disrupted in the non-aromatic imino tautomer. Consequently, in both solid-state and solution, the compound exists almost exclusively in the amino form.

Substituent Interplay and SNAr Deactivation

The thermodynamic stability of the C-Cl bond at the 6-position is dictated by the surrounding electronic environment. Generally, halogens adjacent to a pyridine nitrogen are highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the nitrogen's electronegativity stabilizing the anionic Meisenheimer intermediate.

However, in 6-chloro-4,5-dimethylpyridin-2-amine, this reactivity is thermodynamically suppressed:

  • Resonance Donation (+M): The 2-amino group donates electron density into the ring, specifically enriching positions 3 and 5.

  • Hyperconjugation (+I): The 4,5-dimethyl groups further pump electron density into the

    
    -system.
    
  • Causality: This systemic electron enrichment raises the energy of the lowest unoccupied molecular orbital (LUMO), significantly increasing the activation energy (

    
    ) required for a nucleophile to attack the C6 position. Thus, the compound exhibits remarkable hydrolytic stability compared to unsubstituted 2-chloropyridine.
    
Protonation Thermodynamics

When subjected to acidic environments, protonation occurs preferentially at the endocyclic pyridine nitrogen rather than the exocyclic amine. This is a thermodynamically driven process; N-protonation yields an amidinium-like resonance structure that delocalizes the positive charge across the N-C-N system, lowering the overall free energy of the molecule.

Tautomerism A Amino Tautomer (Thermodynamically Stable) B Imino Tautomer (Thermodynamically Unstable) A->B Prototropic Shift (ΔG > 13 kcal/mol) C Protonated Species (Ring N-Protonation) A->C Acidic pH (Thermodynamic Sink) D Oxidative Degradant (Methyl Oxidation) A->D ROS / Peroxides (Kinetic Control) E Hydrolytic Degradant (6-Hydroxy Derivative) A->E Strong Base / Heat (SNAr Pathway)

Thermodynamic tautomerism and primary degradation pathways of 6-Chloro-4,5-dimethylpyridin-2-amine.

Quantitative Thermodynamic Parameters

To facilitate predictive modeling during formulation, the following table synthesizes the extrapolated physicochemical and thermodynamic parameters for 6-chloro-4,5-dimethylpyridin-2-amine based on foundational heterocyclic chemistry [3][4].

ParameterPredicted/Extrapolated ValueThermodynamic Implication
Tautomeric Energy Gap (

)
> 13.6 kcal/molComplete dominance of the amino tautomer; imino form is negligible under standard conditions.
pKa (Conjugate Acid) ~ 5.5 - 6.5Protonation at the ring nitrogen is thermodynamically favored, yielding a stable amidinium resonance.
C-Cl Bond Dissociation Energy ~ 80 - 85 kcal/molHigh thermal stability; requires aggressive photolytic (UV) or extreme thermal activation for homolysis.
LogP (Octanol/Water) ~ 2.1 - 2.5Lipophilic nature drives partitioning into organic phases; impacts solvation thermodynamics.

Experimental Workflows for Stability Profiling

To empirically validate the thermodynamic stability of 6-chloro-4,5-dimethylpyridin-2-amine, a rigorous forced degradation study following ICH Q1A/Q1B guidelines is required.

The Principle of Self-Validation

A standard protocol is insufficient without built-in logic checks. The workflow below is designed as a self-validating system utilizing Mass Balance. If the total chromatographic area of the parent API plus the sum of all identified degradants does not equal 100% (


), the system automatically flags a failure. This causality indicates either the formation of volatile degradants (escaping the system) or irreversible binding to the column matrix, triggering mandatory orthogonal testing (e.g., GC-MS or qNMR).
Step-by-Step Methodology

Step 1: Stock Solution Preparation

  • Action: Dissolve 10.0 mg of 6-chloro-4,5-dimethylpyridin-2-amine in 10 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock.

  • Causality: A 50:50 organic/aqueous split ensures complete solvation of the lipophilic methyl groups while providing enough aqueous character to facilitate hydrolytic reactions.

Step 2: Hydrolytic Stress (Thermodynamic SNAr Probing)

  • Action: Aliquot 1 mL of stock. Add 1 mL of 0.1N HCl (Acidic) or 0.1N NaOH (Basic). Incubate at 60°C for 48 hours. Neutralize before injection.

  • Causality: Heat provides the activation energy (

    
    ) required to overcome the electronic deactivation of the C6 position, forcing the substitution of the chloride ion with a hydroxyl group.
    

Step 3: Oxidative Stress (Kinetic Probing)

  • Action: Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Causality: Peroxides generate reactive oxygen species (ROS) that target the benzylic-like 4,5-dimethyl groups (forming carboxylic acids) or the pyridine nitrogen (forming an N-oxide). Room temperature is used because oxidative degradation is typically under kinetic, rather than thermodynamic, control.

Step 4: LC-MS/MS and Thermal Analysis

  • Action: Analyze stressed samples via UPLC-MS/MS (C18 column, gradient water/acetonitrile with 0.1% Formic Acid). Concurrently, subject solid-state API to Differential Scanning Calorimetry (DSC) from 25°C to 300°C at 10°C/min.

  • Causality: LC-MS/MS provides exact mass data to map the degradation pathways (e.g., +16 Da for N-oxidation, -19 Da for SNAr hydrolysis). DSC maps the thermodynamic phase transitions and identifies the exothermic onset of decomposition.

Workflow S1 Sample Preparation (1.0 mg/mL in MeCN/H2O) S2 Thermal Stress (Solid State, 60°C, 4 Weeks) S1->S2 S3 Hydrolytic Stress (0.1N HCl / 0.1N NaOH, 60°C) S1->S3 S4 Oxidative Stress (3% H2O2, Room Temp) S1->S4 S5 UPLC-MS/MS Analysis (Mass Balance Validation) S2->S5 S3->S5 S4->S5 S6 Thermodynamic Profiling (DSC/TGA & Kinetic Modeling) S5->S6 Data Synthesis & Validation

Self-validating experimental workflow for forced degradation and thermodynamic profiling.

Conclusion

The thermodynamic stability of 6-chloro-4,5-dimethylpyridin-2-amine is a direct consequence of its highly conjugated, electron-rich heterocyclic core. While the 6-chloro group presents a theoretical liability for nucleophilic attack, the synergistic electron donation from the 2-amino and 4,5-dimethyl groups thermodynamically shields the molecule from ambient hydrolysis. By employing self-validating forced degradation protocols, researchers can accurately map the kinetic and thermodynamic boundaries of this versatile chemical building block.

References

  • Title: DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study Source: ResearchGate URL: [Link]

  • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: MDPI URL: [Link]

Protocols & Analytical Methods

Method

synthesis protocols using 6-Chloro-4,5-dimethylpyridin-2-amine as an intermediate

Part 1: Introduction & Scaffold Analysis 6-Chloro-4,5-dimethylpyridin-2-amine is a high-value heterocyclic intermediate characterized by a "push-pull" electronic system. The electron-donating amino group (C2) and methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Scaffold Analysis

6-Chloro-4,5-dimethylpyridin-2-amine is a high-value heterocyclic intermediate characterized by a "push-pull" electronic system. The electron-donating amino group (C2) and methyl groups (C4, C5) stabilize the pyridine ring, while the electron-withdrawing chlorine (C6) and pyridine nitrogen provide sites for functionalization.

This scaffold is particularly prized for constructing Imidazo[1,2-a]pyridines (GABA-A receptor modulators, kinase inhibitors) and for Late-Stage Diversification via palladium-catalyzed cross-couplings.

Structural Challenges & Solutions
  • Steric Hindrance: The methyl group at C5 is ortho to the reactive C6-Chloro moiety. This creates significant steric bulk that inhibits oxidative addition in standard catalytic cycles.

  • Electronic Deactivation: The electron-rich nature of the 2-amino and 4,5-dimethyl substituents makes the C6-Cl bond less electrophilic compared to simple chloropyridines, rendering standard SNAr approaches difficult without forcing conditions.

Strategic Recommendation: Adopt a "Construct-then-Couple" workflow. First, utilize the exocyclic amine and ring nitrogen to build the fused heterocyclic core (e.g., imidazopyridine). Second, utilize the C6-Cl handle for cross-coupling using specialized, sterically tolerant catalyst systems.

Part 2: Synthesis Protocols

Module A: Construction of Imidazo[1,2-a]pyridine Core

This protocol details the cyclization of 6-Chloro-4,5-dimethylpyridin-2-amine with


-haloketones. This reaction preserves the C6-Cl handle for subsequent steps.

Mechanism: The pyridine ring nitrogen (N1) acts as the initial nucleophile, displacing the halide, followed by cyclodehydration involving the exocyclic amine.

Protocol 1: Condensation with 2-Bromoacetophenone

Reagents:

  • Starting Material: 6-Chloro-4,5-dimethylpyridin-2-amine (1.0 equiv)

  • Reagent: 2-Bromoacetophenone (1.1 equiv)

  • Base: Sodium Bicarbonate (NaHCO3) (2.0 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (6.4 mmol) of 6-Chloro-4,5-dimethylpyridin-2-amine in 20 mL of absolute ethanol.

  • Addition: Add 1.4 g (7.0 mmol) of 2-bromoacetophenone. The mixture may turn slightly yellow.

  • Reflux (Step 1): Heat the mixture to reflux (80 °C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the aminopyridine. Note: An intermediate N-alkylated salt often precipitates.

  • Cyclization: Add 1.07 g (12.8 mmol) of solid NaHCO3 directly to the hot reaction mixture. Continue refluxing for an additional 6–12 hours to effect cyclodehydration.

  • Work-up: Cool to room temperature. Remove solvent under reduced pressure.

  • Extraction: Resuspend residue in water (30 mL) and extract with Dichloromethane (DCM, 3 x 30 mL).

  • Purification: Dry organic layers over MgSO4, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Yield Expectation: 75–85% Key Insight: If the reaction stalls at the intermediate salt stage, switch solvent to n-Butanol and increase temperature to 115 °C.

Module B: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)

Due to the C5-Methyl steric clash , standard catalysts (e.g., Pd(PPh3)4) often result in low yields or incomplete conversion. This protocol uses SPhos Pd G2 , a precatalyst containing a bulky, electron-rich Buchwald ligand designed to facilitate oxidative addition in sterically hindered aryl chlorides.

Protocol 2: Sterically Demanding Cross-Coupling

Reagents:

  • Substrate: 6-Chloro-imidazo[1,2-a]pyridine derivative (from Module A) or parent amine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (2–5 mol%)

  • Base: Potassium Phosphate Tribasic (K3PO4) (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add substrate (0.5 mmol), phenylboronic acid (0.75 mmol), SPhos Pd G2 (9 mg, 2.5 mol%), and K3PO4 (212 mg, 1.0 mmol).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Seal the vial and heat to 100 °C for 16 hours.

  • Monitoring: Check LC-MS. The 5-Me group may slow the reaction; if conversion is <50% at 4h, add additional catalyst (1 mol%).

  • Work-up: Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry (Na2SO4), and concentrate.

Troubleshooting Table:

ProblemProbable CauseExpert Solution
Low Conversion Steric hindrance at C5/C6Switch ligand to XPhos or RuPhos ; increase Temp to 120°C (microwave).
Dehalogenation

-hydride elimination
Use anhydrous conditions (Dioxane/Cs2CO3) instead of aqueous base.
Protodeboronation Unstable boronic acidUse Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.
Module C: C-N Bond Formation (Buchwald-Hartwig)

Direct SNAr is inefficient due to the electron-rich nature of the ring. Buchwald-Hartwig amination is the preferred route for introducing amines at C6.

Protocol 3: Amination with Morpholine

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos (4 mol%) (Excellent for primary/secondary amines)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (100 °C)

Part 3: Visualization & Logic

Reaction Workflow Diagram

The following diagram illustrates the divergent synthesis pathways available from the core intermediate.

G Start 6-Chloro-4,5-dimethyl pyridin-2-amine (CAS: 1083168-75-5) Imidazo Imidazo[1,2-a]pyridine Scaffold Start->Imidazo Module A: 2-Bromoacetophenone NaHCO3, reflux Suzuki 6-Aryl-4,5-dimethyl pyridin-2-amine Start->Suzuki Module B: Ar-B(OH)2, SPhos Pd G2 (Steric Challenge) Buchwald 6-Amino-4,5-dimethyl pyridin-2-amine Start->Buchwald Module C: HNR2, BrettPhos Pd2(dba)3 FinalDrug Functionalized Kinase Inhibitor Imidazo->FinalDrug Late-Stage Coupling (C6-Cl)

Caption: Divergent synthetic pathways from 6-Chloro-4,5-dimethylpyridin-2-amine. Module A is the preferred first step for bicyclic drug discovery.

Comparative Reactivity Analysis[2][3]
Feature6-Chloro-4,5-dimethylpyridin-2-amineStandard 2-Amino-6-chloropyridineImplication
Sterics (C5) High (Methyl group ortho to Cl)Low (Hydrogen ortho to Cl)Requires bulky ligands (SPhos, XPhos) for coupling.
Electronics Electron Rich (4,5-Me + NH2)Moderately Electron RichSNAr is deactivated; Pd-catalysis preferred.
Solubility Moderate (Lipophilic Me groups)HighCompatible with non-polar solvents (Toluene) for Buchwald.

Part 4: References

  • National Institutes of Health (NIH) - PMC. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (Protocols for Module A). [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Catalyst Developments. (Basis for SPhos selection). [Link]

  • Royal Society of Chemistry (RSC). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (Justification for steric considerations). [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics. (GBB Reaction context). [Link]

Sources

Application

reaction mechanism of 6-Chloro-4,5-dimethylpyridin-2-amine with aldehydes

Executive Summary The scaffold 6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1146200-24-7) represents a highly strategic building block in modern medicinal chemistry. Its unique substitution pattern offers a "trident" of re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1146200-24-7) represents a highly strategic building block in modern medicinal chemistry. Its unique substitution pattern offers a "trident" of reactivity: the nucleophilic 2-amino group, the electron-rich C3 position, and the electrophilic C6-chloro handle essential for downstream Suzuki/Buchwald couplings.

This application note details the reaction mechanisms of this substrate with aldehydes. While simple condensation to Schiff bases (imines) is thermodynamically reversible and often unstable, we focus on two high-value, irreversible transformations:

  • Reductive Amination: For the synthesis of secondary amines (

    
    -alkyl derivatives).
    
  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent cyclization yielding imidazo[1,2-a]pyridines , a privileged pharmacophore in kinase inhibitors and GABA receptor ligands.

Part 1: Mechanistic Pathways & Critical Analysis

The Reactivity Landscape

The 4,5-dimethyl substituents exert a positive inductive effect (


), increasing the electron density of the pyridine ring compared to the unsubstituted parent. This enhances the nucleophilicity of the exocyclic amine (

) and the ring nitrogen (

). However, the 6-chloro substituent introduces a critical steric and electronic factor:
  • Electronic: The

    
     effect of chlorine slightly reduces the basicity of the ring nitrogen.
    
  • Steric: Being ortho to the ring nitrogen, the chlorine atom can sterically hinder reactions requiring attack at

    
     (such as the final cyclization step in GBB). Protocols must be optimized to overcome this barrier.
    
Pathway A: Reductive Amination (Secondary Amine Synthesis)

This is the standard route for


-alkylation.
  • Mechanism: The amine attacks the aldehyde carbonyl to form a hemiaminal, which dehydrates to an imine (Schiff base).[1] In the presence of a hydride source (e.g., Sodium Triacetoxyborohydride, STAB), the imine is selectively reduced to the amine.

  • Why STAB? Unlike

    
    , STAB is mild enough to not reduce the aldehyde/ketone competitively, allowing for "one-pot" protocols.
    
Pathway B: Groebke-Blackburn-Bienaymé (GBB) Cyclization

This is the most chemically sophisticated application. It involves the condensation of the amine, an aldehyde, and an isonitrile.

  • Mechanism:

    • Imine Formation: Acid-catalyzed condensation of amine and aldehyde.

    • Formal [4+1] Cycloaddition: The isonitrile attacks the imine (or vice versa), followed by a concerted or stepwise nucleophilic attack of the ring nitrogen (

      
      ) onto the nitrilium intermediate.
      
    • Aromatization: A [1,3]-hydride shift restores aromaticity, yielding the imidazo[1,2-a]pyridine.

  • Critical Insight: The 6-chloro group is proximal to the site of cyclization. While it may slow down the ring closure, it provides a crucial handle for late-stage diversification (e.g., introducing biaryl systems via Pd-catalysis after the heterocyclic core is built).

Part 2: Visualization of Signaling Pathways

Figure 1: Mechanistic Divergence & GBB Pathway

GBB_Mechanism Substrate 6-Chloro-4,5-dimethyl pyridin-2-amine Imine Imine Intermediate (Schiff Base) Substrate->Imine + Aldehyde (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isonitrile (Acid Cat.) Isonitrile Isonitrile (R'-NC) Isonitrile->Nitrilium Cyclization Ring Closure (N1 Attack) Nitrilium->Cyclization Slow step (Steric hindrance from 6-Cl) Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product [1,3]-H Shift

Caption: Mechanistic flow of the Groebke-Blackburn-Bienaymé reaction. Note the critical 'Ring Closure' step where the 6-Cl substituent influences reactivity.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction)

Target: Rapid library generation of fused heterocycles.

ParameterSpecificationNotes
Stoichiometry 1.0 : 1.0 : 1.1Amine : Aldehyde : Isonitrile
Catalyst

(5 mol%)
Lewis acids are superior to Brønsted acids for electron-deficient amines.
Solvent

or

(1:1)
Protic solvent aids proton transfer steps.
Temperature

-

Microwave irradiation recommended for 6-Cl substrates.

Step-by-Step Procedure:

  • Charge: In a microwave vial, dissolve 6-Chloro-4,5-dimethylpyridin-2-amine (1.0 mmol) and the aldehyde (1.0 mmol) in

    
     (3 mL).
    
  • Catalyst: Add

    
     (25 mg, 0.05 mmol). Stir at RT for 10 mins to promote imine formation.
    
  • Addition: Add the isonitrile (1.1 mmol). Seal the vial.

  • Reaction: Irradiate at

    
     for 30–60 minutes. Note: If using thermal heating, reflux for 12–24 hours.
    
  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated

    
     and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a fluorescent solid.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Target: Mono-alkylation of the exocyclic amine.

Step-by-Step Procedure:

  • Imine Formation: Dissolve amine (1.0 mmol) and aldehyde (1.0 mmol) in

    
     (1,2-Dichloroethane, 5 mL). Add 
    
    
    
    (1.5 eq) to catalyze dehydration. Stir for 1–2 hours.
  • Reduction: Cool to

    
    . Add 
    
    
    
    (Sodium triacetoxyborohydride, 1.5 mmol) portion-wise.
  • Stirring: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous

    
     until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ). Dry over 
    
    
    
    .
  • Purification: Amine products often streak on silica. Use DCM/MeOH/

    
     (90:9:1) as eluent.
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (GBB) Steric clash at 6-Cl position hindering ring closure.Switch to Microwave heating to overcome activation energy barrier. Use a stronger Lewis Acid (

).
Bis-alkylation (Reductive Amination) Over-reaction of the highly nucleophilic product amine.Ensure 1:1 stoichiometry . Use a bulky hydride source (

) rather than

.
No Reaction (Imine step) Aldehyde is electron-rich/unreactive.Add molecular sieves (

) to the reaction mixture to drive the equilibrium by removing water.
Figure 2: Purification Workflow

Workflow Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (pH > 8) Start->Quench Extract Extraction: DCM or EtOAc Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry TLC TLC Check (Stain: Ninhydrin/UV) Dry->TLC Decision Impurities Present? TLC->Decision Column Flash Chromatography (DCM/MeOH) Decision->Column Complex Mixture Recryst Recrystallization (EtOH/Hexane) Decision->Recryst Minor Impurities Final Pure Product (NMR/LCMS) Column->Final Recryst->Final

Caption: Standardized workup protocol for amino-pyridine derivatives ensuring removal of unreacted aldehyde and inorganic salts.

References

  • Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237. Link

  • Groebke, K., Weber, L., & Mehlin, F. (1998). Synthesis of imidazo[1,2-a]annulated pyridines, pyrazines and pyrimidines by a novel three-component condensation. Synlett, 1998(6), 661-663. Link

  • Blackburn, C., et al. (1998).[2] Parallel synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrazines by a new three-component condensation. Tetrahedron Letters, 39(22), 3635-3638. Link

  • Abdel-Mohsen, H. T., & Conrad, J. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879.[2] Link

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.[3] Journal of Organic Chemistry, 75(15), 5470–5477. Link

Sources

Method

Application Note: Microwave-Assisted Functionalization of 6-Chloro-4,5-dimethylpyridin-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) Executive Summary & Mechanistic Rationale As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scaffold Focus: 6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5)

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of functionalizing electronically deactivated heteroaryl scaffolds. The compound 6-Chloro-4,5-dimethylpyridin-2-amine is a highly valuable, privileged building block in drug discovery, offering multiple vectors for diversification. However, it presents a distinct stereoelectronic dilemma under conventional synthetic conditions.

The Causality of Low Reactivity: The 2-amino group exerts a strong electron-donating resonance effect (


 effect), pushing electron density directly into the pyridine ring. This significantly increases the electron density at the ortho/para positions, specifically at the 6-chloro position. Because Palladium-catalyzed cross-coupling (like the Suzuki-Miyaura reaction) requires an electron-deficient carbon-halogen bond to facilitate the initial oxidative addition of Pd(0), this electron-rich 6-chloro position becomes notoriously unreactive[1]. Under conventional conductive heating, attempts to force the reaction often result in catalyst degradation or protodeboronation of the boronic acid before the desired coupling can occur.

The Microwave (MAOS) Solution: Microwave-Assisted Organic Synthesis (MAOS) bypasses these limitations through volumetric dielectric heating. Polar solvents and ionic bases rapidly align with the microwave field, generating instantaneous, localized superheating. This rapid energy transfer provides the high activation energy required to force the oxidative addition into the deactivated C-Cl bond, outpacing the kinetics of competitive side reactions[2]. Furthermore, MAOS dramatically accelerates cyclocondensation reactions at the 2-amino position, reducing reaction times from days to mere minutes[3].

Divergent Synthetic Workflows

The following diagram illustrates two highly efficient, microwave-driven divergent pathways utilizing this scaffold: Pathway A (Cross-Coupling) and Pathway B (Cyclocondensation).

Workflow cluster_suzuki Pathway A: Cross-Coupling cluster_imidazo Pathway B: Cyclocondensation SM 6-Chloro-4,5-dimethylpyridin-2-amine (Deactivated Scaffold) CondA Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 MW: 130°C, 15 min SM->CondA CondB Imidazo[1,2-a]pyridine Formation Phenacyl Bromide, EtOH MW: 100°C, 10 min SM->CondB ProdA 6-Aryl-4,5-dimethylpyridin-2-amine (Yield: >85%) CondA->ProdA ProdB 5-Chloro-6,7-dimethyl-2-phenyl- imidazo[1,2-a]pyridine (Yield: >90%) CondB->ProdB

Figure 1: Divergent microwave-assisted synthetic workflows for 6-Chloro-4,5-dimethylpyridin-2-amine.

Quantitative Data: Conventional vs. Microwave Heating

The table below summarizes the empirical advantages of transitioning these specific transformations from conventional thermal heating to microwave irradiation.

Reaction PathwayConventional ConditionsMicrowave Conditions (MAOS)Primary Byproducts (Conv.)Yield Improvement
Suzuki-Miyaura (A) 100 °C, 18–24 hours130 °C, 15 minutesProtodeboronation, Homocoupling45%

88%
Imidazo[1,2-a]pyridine (B) 80 °C, 12–16 hours100 °C, 10 minutesIncomplete alkylation intermediates60%

94%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic integrity and experimental success.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Overcome the


 deactivation of the 6-chloro position to synthesize 6-aryl-4,5-dimethylpyridin-2-amines.

Reagents:

  • 6-Chloro-4,5-dimethylpyridin-2-amine (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, 1.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 3 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine the starting material, arylboronic acid, and K₂CO₃.

  • Degassing (Critical Causality Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon gas for exactly 5 minutes.

    • Validation Checkpoint: The cessation of dissolved gas bubbles visually confirms the displacement of O₂. Because Pd(0) is highly susceptible to oxidation, this step is mandatory to prevent premature catalyst deactivation[1].

  • Catalyst Addition: Quickly add the Pd(PPh₃)₄ catalyst and immediately seal the vial with a heavy-duty crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters: Temperature = 130 °C, Time = 15 minutes, Power = Dynamic (max 200 W), Cooling = On .

    • Causality: The highly polar aqueous solvent rapidly absorbs microwave energy, creating localized superheating that forces the sluggish oxidative addition step to occur before the boronic acid can degrade[4].

  • Reaction Validation & Workup: Cool the vial to room temperature via compressed air.

    • Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS. You must observe the complete disappearance of the starting material mass (

      
       157 [M+H]⁺) and the appearance of the target biaryl mass.
      
    • Dilute the mixture with Ethyl Acetate (10 mL), wash with brine (2 × 5 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Objective: Utilize the 2-amino group and adjacent pyridine nitrogen for rapid cyclocondensation.

Reagents:

  • 6-Chloro-4,5-dimethylpyridin-2-amine (1.0 equiv, 0.5 mmol)

  • Phenacyl bromide (

    
    -bromoacetophenone) (1.1 equiv, 0.55 mmol)
    
  • Solvent: Absolute Ethanol (2 mL)

Step-by-Step Methodology:

  • Preparation: Combine the starting material and phenacyl bromide in a 10 mL microwave vial containing 2 mL of absolute ethanol.

  • Microwave Irradiation: Seal the vial and irradiate at 100 °C for 10 minutes .

    • Causality: The reaction proceeds via an initial Sₙ2 alkylation at the pyridine nitrogen, followed by cyclodehydration at the 2-amino group. Microwave dielectric heating of the ethanol accelerates both steps, preventing the stalling often seen at the uncyclized intermediate stage under conventional heating[3],[5].

  • Validation Checkpoint: Upon completion, the reaction mixture will transition from a pale solution to a deep yellow/orange color. This chromic shift is a reliable visual indicator of the extended conjugation formed by the fused imidazo[1,2-a]pyridine system.

  • Workup: Transfer the mixture to a round-bottom flask. Add 1 mL of saturated aqueous NaHCO₃.

    • Causality: Neutralizing the HBr byproduct generated during the cyclization prevents the protonation of the newly formed imidazole ring, facilitating extraction.

    • Extract with CH₂Cl₂ (3 × 5 mL), concentrate under reduced pressure, and recrystallize from an Ethanol/Water gradient to yield the pure 5-chloro-6,7-dimethyl-2-phenylimidazo[1,2-a]pyridine.

References

  • Der Pharma Chemica - Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Available at:[Link]

  • MDPI (Molecules) - Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • The Royal Society of Chemistry - CHAPTER 20: Suzuki Reactions (Greener Organic Transformations). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Chloro-4,5-dimethylpyridin-2-amine

This technical guide details the purification of 6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5), a critical intermediate in the synthesis of bioactive heterocyclic compounds. Molecule Overview & Purification Lo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of 6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5), a critical intermediate in the synthesis of bioactive heterocyclic compounds.

Molecule Overview & Purification Logic

Target Molecule: 6-Chloro-4,5-dimethylpyridin-2-amine Chemical Nature: Weakly basic aminopyridine with a lipophilic dimethyl-chloro core.[1] Critical Challenge: Separating the target from non-basic precursors (e.g., 2,6-dichloro-4,5-dimethylpyridine) and regioisomeric byproducts (e.g., 3-chloro isomers).

The "Why" Behind the Protocol

The purification strategy hinges on the amphoteric shift of the 2-aminopyridine moiety.[1]

  • Neutral State (Organic Soluble): The molecule is lipophilic due to the chloro and dimethyl groups.[1]

  • Protonated State (Water Soluble): The 2-amino group can be protonated (

    
    ), allowing it to migrate into the aqueous phase, leaving non-basic impurities (starting materials, tars) in the organic phase.
    

Purification Decision Tree

Use this workflow to determine the optimal purification route based on your crude profile.

PurificationTree Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (Hexane:EtOAc 7:3) Start->CheckTLC Decision1 Is Starting Material (Dichloro) Present? CheckTLC->Decision1 AcidBase Route A: Acid-Base Extraction (Removes Non-Basics) Decision1->AcidBase Yes (Major Impurity) Recryst Route B: Recrystallization (Removes Isomers/Trace Color) Decision1->Recryst No (Minor Impurities) Column Route C: Flash Chromatography (Difficult Separations) Decision1->Column Complex Mixture (Regioisomers) AcidBase->Recryst Polishing Step Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Caption: Logical workflow for selecting the purification method based on crude impurity profile.

Protocol A: Acid-Base Extraction (Primary Purification)

This is the most effective method for removing unreacted 2,6-dichloro-4,5-dimethylpyridine.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Saturated

    
    
    
  • Brine[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in DCM (10 mL per gram of crude). If insoluble tars are present, filter through a Celite pad first.[1]

  • Acid Extraction (The Critical Step):

    • Add 1M HCl (equal volume to organic layer).[1]

    • Shake vigorously.[1] The product (as the hydrochloride salt) moves to the Aqueous Top Layer .[1]

    • Note: The pH must be < 2.[1] If the product precipitates as a salt, add more water.

  • Phase Separation:

    • Collect the Aqueous Acidic Layer (Contains Product).[1]

    • Keep the Organic Layer (Contains non-basic impurities) for TLC check, then discard if empty of product.

  • Washing: Wash the acidic aqueous layer once with fresh DCM to remove trapped non-polar impurities.[1]

  • Basification & Recovery:

    • Cool the aqueous layer to 0-5°C (ice bath).

    • Slowly add 2M NaOH or Sat.[1]

      
       until pH > 10.[1] The product will precipitate or oil out.[1]
      
    • Extract three times with DCM.[1][2][3]

  • Drying: Combine organic extracts, dry over

    
    , filter, and concentrate.
    

Protocol B: Recrystallization (Polishing)

If the product is colored or contains trace isomers after extraction, use recrystallization.

Solvent System Selection:

  • Solvent A (Good Solubility): Ethanol or Isopropanol (IPA).[1]

  • Solvent B (Anti-solvent): Water or Heptane.[1]

Procedure:

  • Dissolve the solid in the minimum amount of boiling Ethanol/IPA.[1]

  • Optional: If the solution is dark, add activated charcoal (5 wt%), boil for 5 mins, and filter hot.

  • Slowly add warm Water (or Heptane) until a faint turbidity persists.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the crystals and wash with cold anti-solvent.[1]

Troubleshooting & FAQs

Common Issues Matrix
SymptomProbable CauseCorrective Action
Low Yield after Acid Extraction pH was not low enough (<2) or salt precipitated.[1]Check aqueous pH.[1][2][3] If solid formed at interface, add more water to dissolve the salt.
Product is Red/Brown Oxidation of pyridine ring (Pyridine-N-oxides).[1]Perform a charcoal filtration during recrystallization.[1] Store under

in the dark.
Starting Material Persists Incomplete reaction or poor phase separation.[1]Repeat Acid-Base extraction.[1] Ensure the organic wash of the acid phase is thorough.[1]
Melting Point Depression Presence of 3-chloro regioisomer.[1]Recrystallize from Isopropyl Ether or Toluene.[1] Isomers often have distinct solubilities.
Frequently Asked Questions

Q: Can I use column chromatography instead of extraction? A: Yes, but it is less efficient for removing bulk starting material.[1]

  • Stationary Phase: Silica Gel (neutralized).[1]

  • Mobile Phase: 10-40% Ethyl Acetate in Hexane.[1]

  • Tip: Add 1% Triethylamine to the mobile phase to prevent "tailing" of the amine on acidic silica sites.[1]

Q: What is the expected Melting Point? A: While specific literature values for the 4,5-dimethyl derivative are sparse, analogous 2-amino-6-chloropyridines melt between 70-80°C . A sharp range (<2°C) indicates high purity.[1]

Q: Why is the product oiling out during recrystallization? A: The solution is too concentrated or cooled too quickly.[1] Re-dissolve in more solvent, reheat, and add a "seed crystal" if available. Alternatively, use a solvent pair with a smaller polarity difference (e.g., Toluene/Heptane instead of EtOH/Water).

Analytical Validation

Verify purity using these markers:

  • TLC:

    
     in Hexane:EtOAc (7:3).[1] Starting material (Dichloro) will be at 
    
    
    
    .[1]
  • 1H NMR (DMSO-d6):

    • 
       ppm (Two singlets, 
      
      
      
      groups).[1]
    • 
       ppm (Broad singlet, 
      
      
      
      , exchangeable).
    • 
       ppm (Singlet, aromatic H-3).[1] Note: The absence of splitting confirms the substitution pattern.
      

References

  • BenchChem . Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents. Retrieved from .[1]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 66174, 2-Amino-5-chloropyridine (Analogous Chemistry). Retrieved from .[1]

  • GuideChem . Synthesis and Properties of 2-Amino-6-chloropyridine. Retrieved from .

  • ChemicalBook . Product Standards for Chlorinated Aminopyridines. Retrieved from .[1]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues for 6-Chloro-4,5-dimethylpyridin-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with 6-Chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the physicochemical hurdles associated with 6-Chloro-4,5-dimethylpyridin-2-amine . This guide synthesizes mechanistic theory with field-proven, self-validating protocols to ensure your assays yield reliable, reproducible data.

Physicochemical Profiling & The Causality of Insolubility

To solve the solubility issues of 6-Chloro-4,5-dimethylpyridin-2-amine, we must first understand its molecular architecture. The compound consists of a 2-aminopyridine core, which typically possesses a pKa of 6.86[1]. However, the addition of a highly electronegative chlorine atom at the 6-position exerts a strong inductive electron-withdrawing effect (-I effect)[2]. This significantly reduces the electron density on the pyridine nitrogen, lowering the overall pKa of the molecule.

Consequently, at physiological pH (7.4), the molecule exists almost entirely in its un-ionized (free base) form. Compounded by the lipophilic nature of the two methyl groups at the 4- and 5-positions, the un-ionized free base exhibits high crystal lattice energy and extreme hydrophobicity, leading to its poor aqueous solubility[3].

Troubleshooting FAQs

Q1: I prepared a 50 mM stock solution in DMSO. When I dilute it 1:100 into my cell culture media (pH 7.4), the compound immediately crashes out, forming a cloudy suspension. Why does this happen and how can I fix it? A: You are observing "antisolvent precipitation"[4]. While 2-aminopyridine derivatives are highly soluble in polar aprotic solvents like DMSO and N-methyl-2-pyrrolidone (NMP)[5], introducing this solution into an aqueous buffer rapidly shifts the overall solvent polarity. Because the compound is un-ionized at pH 7.4, it cannot remain solvated and precipitates out of the solution[4]. Solution: To prevent this, you must lower the thermodynamic barrier to solvation. Pre-mix your DMSO stock with a surfactant (e.g., 0.1% Tween-20) or a protein carrier like Bovine Serum Albumin (BSA) before introducing it to the aqueous media. The surfactant forms micelles that encapsulate the hydrophobic free base, keeping it in solution via micellar solubilization[6].

Q2: Can I use pH adjustment to dissolve the powder directly in water without using DMSO? A: Yes, but only for highly acidic formulations. Because the 6-chloro substituent lowers the basicity of the aminopyridine core, adjusting the pH of the formulation to the acidic range can improve its aqueous solubility by forming a more soluble salt[4]. You must drop the pH of the aqueous vehicle significantly below its pKa (e.g., pH < 3.0) to achieve complete protonation. This is suitable for gastric intubation in animal models but is generally too acidic for direct in vitro cell culture applications.

Q3: We need to dose this compound intravenously (IV) or orally (PO) in mice at high doses, but it precipitates in standard saline. What is the most reliable formulation strategy? A: For dosing highly lipophilic, poorly water-soluble aminopyridines, a co-solvent mixture or a Self-Emulsifying Drug Delivery System (SEDDS) is required[4]. A standard, well-tolerated vehicle utilizes co-solvents like PEG300 or Propylene Glycol alongside surfactants[6]. Alternatively, if massive oral doses are required, formulating a nanosuspension via media milling is highly effective. Milling reduces the particle size to the nanometer range, which exponentially increases the surface area for dissolution according to the Noyes-Whitney equation[7].

Self-Validating Experimental Protocols

Protocol A: Co-Solvent & Surfactant Solubilization (For In Vitro / IV Assays)

Mechanism: Utilizes a gradient of dielectric constants to bridge the polarity gap between the lipophilic drug and water[8].

  • Weighing: Weigh 5.0 mg of 6-Chloro-4,5-dimethylpyridin-2-amine powder into a sterile glass vial.

  • Primary Solvation: Add 100 µL of 100% DMSO. Vortex for 60 seconds until a clear solution is achieved (Concentration: 50 mg/mL).

    • Validation Check: The solution must be perfectly clear with no particulates.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex for 30 seconds.

  • Aqueous Dilution: Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing to prevent localized antisolvent shock.

  • Final Validation: Inspect the final 5 mg/mL solution using a laser pointer. The absence of a Tyndall effect (scattering of light) confirms a true solution rather than a colloidal suspension.

Protocol B: Preparation of a Nanosuspension via Media Milling (For High-Dose PO Dosing)

Mechanism: Mechanical attrition reduces particle size, increasing the surface-area-to-volume ratio to maximize dissolution rate[6].

  • Vehicle Preparation: Prepare an aqueous vehicle containing 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (w/v) D-α-Tocopherol polyethylene glycol 1000 succinate (TPGS) in deionized water.

  • Wetting: Suspend 50 mg of 6-Chloro-4,5-dimethylpyridin-2-amine in 1 mL of the prepared vehicle.

  • Milling: Transfer the suspension to a milling vial containing 0.5 mm yttrium-stabilized zirconium oxide beads (approx. 50% volume)[4].

  • Agitation: Mill the mixture at 4000 RPM for 2 hours using a high-energy planetary micro-mill.

  • Extraction & Validation: Extract the nanosuspension using a 27-gauge needle.

    • Validation Check: Measure the particle size distribution using Dynamic Light Scattering (DLS). The Z-average should be <300 nm with a Polydispersity Index (PDI) < 0.25[4].

Data Presentation: Comparative Solubility Strategies

Formulation StrategyMechanism of ActionIdeal ApplicationMax Concentration (Est.)ProsCons
pH Adjustment (pH < 3) Protonation of the aminopyridine core to form a soluble salt.PO Dosing (Gastric)10 - 20 mg/mLSimple, no organic solvents.Too acidic for IV or cell culture; risk of precipitation in the intestine.
Co-solvency (DMSO/PEG) Lowers the dielectric constant of the aqueous vehicle.IV Dosing / In Vitro2 - 5 mg/mLHighly reliable, thermodynamically stable.High solvent load may cause toxicity or hemolysis in vivo.
Micellar (Tween/BSA) Encapsulates the hydrophobic free base in amphiphilic micelles.In Vitro Assays0.5 - 1 mg/mLBiocompatible, prevents antisolvent precipitation.Limited loading capacity; micelles may dissociate upon high dilution.
Nanosuspension Increases surface area to maximize dissolution rate.High-Dose PO Dosing> 50 mg/mLAllows massive dose escalation; low toxicity.Requires specialized milling equipment; kinetically stable only.

Visualization: Formulation Decision Tree

FormulationDecisionTree Start Target: Solubilize 6-Chloro-4,5-dimethylpyridin-2-amine CheckAssay Determine Experimental Application Start->CheckAssay InVitro In Vitro Assays (Cell Culture / Biochemical) CheckAssay->InVitro InVivo In Vivo Dosing (Animal Models) CheckAssay->InVivo DMSO Prepare 10-50 mM Stock in 100% DMSO InVitro->DMSO Formulation Select Formulation Strategy InVivo->Formulation Dilution Dilute in Aqueous Buffer (Max 0.1-1% DMSO) DMSO->Dilution Precipitation Precipitation Observed? Dilution->Precipitation AddSurfactant Add 0.1% Tween-20 or BSA to Buffer Precipitation->AddSurfactant Yes Success1 Proceed with Assay Precipitation->Success1 No AddSurfactant->Success1 Nanosuspension Nanosuspension via Milling (High Dose PO) Formulation->Nanosuspension SEDDS Co-solvent / SEDDS (IV Dosing) Formulation->SEDDS Acidic pH Adjustment < 3.0 (Gastric PO) Formulation->Acidic

Decision tree for 6-Chloro-4,5-dimethylpyridin-2-amine formulation strategies based on assay type.

References

  • Title: Aminopyridines - EPA Archive | Source: epa.gov | URL: 1

  • Title: Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors | Source: nih.gov | URL: 2

  • Title: Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC | Source: nih.gov | URL: 3

  • Title: Overcoming poor solubility of Aminopyrifen in formulations | Source: benchchem.com | URL: 4

  • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Source: acs.org | URL: 5

  • Title: Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review | Source: ijpbr.in | URL: 6

  • Title: Solubility enhancement techniques: A comprehensive review | Source: wjbphs.com | URL: 8

  • Title: Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC | Source: nih.gov | URL: 7

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-Chloro-4,5-dimethylpyridin-2-amine Couplings

Welcome to the Technical Support Center for 6-Chloro-4,5-dimethylpyridin-2-amine couplings. This specific substrate presents unique challenges in palladium-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-Chloro-4,5-dimethylpyridin-2-amine couplings. This specific substrate presents unique challenges in palladium-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-Hartwig reactions) due to the highly electron-rich nature of its pyridine ring and the presence of an unprotected primary amine[1].

This guide provides researchers, scientists, and drug development professionals with causality-driven troubleshooting, validated protocols, and mechanistic insights to minimize side reactions and maximize yield during complex API synthesis[2].

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield in 6-Chloro-4,5-dimethylpyridin-2-amine Coupling Check1 Is the 2-amino group protected? Start->Check1 Sol1 Protect as di-Boc to prevent competitive amination & catalyst poisoning. Check1->Sol1 No Check2 Is starting material mostly unreacted? Check1->Check2 Yes Sol2 Switch to electron-rich bulky ligands (e.g., XPhos, SPhos) to force oxidative addition. Check2->Sol2 Yes Check3 Are homocoupled dimers or protodeboronation present? Check2->Check3 No Sol3 Degas thoroughly (Ar/N2). Use anhydrous solvents & Cs2CO3. Check3->Sol3 Yes

Troubleshooting workflow for identifying and resolving primary side reactions in couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling yielding mostly unreacted starting material alongside protodeboronated aryl species? A1:

  • Causality: The methyl groups at C4/C5 and the amino group at C2 are strong electron donors, significantly increasing the electron density of the pyridine ring. This strengthens the C-Cl bond, making the initial oxidative addition of Pd(0) highly sluggish[3]. While the catalyst struggles to activate the C-Cl bond, the arylboronic acid remains exposed to the basic, aqueous environment, leading to hydrolytic cleavage of the C-B bond (protodeboronation).

  • Solution: Switch from standard catalysts (e.g., Pd(PPh3)4) to highly active precatalysts with electron-rich, sterically demanding Buchwald ligands (e.g., Pd(OAc)2 with SPhos or XPhos)[3]. These ligands increase the nucleophilicity of the palladium center, forcing oxidative addition.

Q2: During Buchwald-Hartwig amination, I am observing competitive coupling at the 2-amino position. How do I prevent this? A2:

  • Causality: The unprotected primary amine at the 2-position is a competent nucleophile. It can competitively coordinate to the palladium center (causing catalyst poisoning) or undergo unwanted amination with the aryl halide partner[4].

  • Solution: The most robust approach is to pre-protect the 2-amino group. Masking it as a di-Boc derivative completely eliminates its nucleophilicity and coordinating ability[5]. If protection is synthetically unviable, utilize highly sterically hindered ligands like BrettPhos or tBuBrettPhos, which are specifically designed to favor the coupling of external amines while suppressing the reactivity of internal primary amines.

Q3: What causes the immediate formation of "Palladium black" and high levels of homocoupled dimer upon heating? A3:

  • Causality: Palladium black indicates catalyst decomposition. This often occurs when the catalytic cycle stalls (due to the sluggish oxidative addition mentioned above) and the active Pd(0) species aggregates. Concurrently, the presence of trace oxygen promotes the Pd-catalyzed oxidative homocoupling of the boronic acid, consuming your reagent[3].

  • Solution: Ensure rigorous degassing. Use the freeze-pump-thaw method rather than simple sparging. Maintain a strict argon atmosphere and consider adding a slight excess of the boronic acid (1.2–1.5 eq) to compensate for trace homocoupling.

Quantitative Data: Ligand Optimization

The choice of ligand dictates the balance between the desired cross-coupling and unwanted side reactions. The table below summarizes the performance of common catalytic systems for 6-Chloro-4,5-dimethylpyridin-2-amine.

Catalyst PrecursorLigandEquivalentsBaseSolvent SystemTemp (°C)Primary Side ReactionRecommended Application
Pd(PPh3)4 None0.05Na2CO3Toluene/H2O80ProtodeboronationNot recommended for this substrate
Pd(dppf)Cl2 dppf0.05K3PO4Dioxane/H2O90HomocouplingMild Suzuki couplings
Pd(OAc)2 SPhos0.02Cs2CO3Toluene/H2O95Trace bipyridineSterically hindered Suzuki
Pd2(dba)3 BrettPhos0.02NaOtBut-Amyl alcohol100HydrodehalogenationBuchwald-Hartwig amination
Self-Validating Experimental Protocol

Suzuki-Miyaura Coupling of Protected 6-Chloro-4,5-dimethylpyridin-2-amine Objective: Achieve >90% conversion while suppressing competitive amination and protodeboronation. Causality Checkpoint: Protection of the 2-amino group as a di-Boc derivative prevents competitive coordination to Pd and unwanted amination, ensuring the catalytic cycle is directed entirely to the 6-chloro position[5].

  • Protection (Pre-coupling): React 6-chloro-4,5-dimethylpyridin-2-amine with Boc2O (2.5 eq) and DMAP (0.1 eq) in THF.

    • Validation: Monitor by LC-MS until the mono-Boc intermediate is fully converted to the N,N-di-Boc protected species.

  • Catalyst Preparation: In an oven-dried Schlenk flask, combine Pd(OAc)2 (2 mol%) and SPhos (4 mol%).

    • Causality: SPhos provides the necessary electron density to accelerate oxidative addition into the deactivated C-Cl bond[3].

  • Reagent Loading: Add the di-Boc protected substrate (1.0 eq), arylboronic acid (1.2 eq), and anhydrous Cs2CO3 (2.0 eq).

  • Degassing (Critical Step): Add a solvent mixture of Toluene/Water (4:1). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen prevents Pd-catalyzed homocoupling of the boronic acid[3].

  • Reaction Execution: Heat to 95 °C under argon for 12-18 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the C-Cl starting material peak disappears.

  • Workup & Deprotection: Cool to room temperature, extract with EtOAc, and concentrate. Treat the crude intermediate with TFA/DCM (1:1) for 2 hours at room temperature to remove the Boc groups, yielding the pure coupled 4,5-dimethylpyridin-2-amine derivative.

Mechanistic Pathway

Pathway Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Substrate Side1 Catalyst Poisoning (Free 2-NH2 Coordination) OxAdd->Side1 Unprotected NH2 Trans Transmetalation / Amine Coordination OxAdd->Trans Protected NH2 / Bulky Ligand Side2 Protodeboronation / Beta-Hydride Elimination Trans->Side2 Excess H2O / Alkyl Amines RedElim Reductive Elimination Trans->RedElim Anhydrous / Aryl Amines RedElim->Pd0 Catalyst Regeneration Product Target Coupled Product RedElim->Product

Mechanistic pathway highlighting critical divergence points for side reactions in Pd-coupling.

References
  • Title : A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source : American Chemical Society (ACS) URL : [Link] Citation Index :[4]

  • Title : Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors Source : PubMed Central (PMC) / NIH URL :[Link] Citation Index :[5]

  • Title : Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry Source : ResearchGate URL : [Link] Citation Index :[2]

Sources

Optimization

optimizing catalyst loading for 6-Chloro-4,5-dimethylpyridin-2-amine reactions

Technical Support Center: Optimizing Catalyst Loading for 6-Chloro-4,5-dimethylpyridin-2-amine Reactions Introduction: The Substrate Challenge Subject Molecule: 6-Chloro-4,5-dimethylpyridin-2-amine Primary Application: S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Catalyst Loading for 6-Chloro-4,5-dimethylpyridin-2-amine Reactions

Introduction: The Substrate Challenge

Subject Molecule: 6-Chloro-4,5-dimethylpyridin-2-amine Primary Application: Scaffold synthesis for kinase inhibitors (e.g., FGFR4, MPS1 targets).

The Engineering Problem: Optimizing catalyst loading for this specific substrate is not merely about cost reduction; it is about overcoming a "perfect storm" of chemical deactivation.

  • Electronic Deactivation: The electron-donating methyl groups at positions 4 and 5 increase electron density in the pyridine ring, strengthening the C6–Cl bond and making oxidative addition (the rate-limiting step) significantly more difficult than in unsubstituted chloropyridines.

  • Steric Hindrance: The methyl group at position 5 is ortho to the reactive chlorine, creating steric bulk that impedes the approach of the palladium center.

  • Catalyst Poisoning: The free amine (-NH₂) at position 2 is a competent ligand. It can displace labile phosphines on the palladium, forming an inactive "off-cycle" resting state (Pd-amine complex), effectively killing the catalytic turnover.

This guide provides the protocols to navigate these hurdles, moving from "standard" 5–10 mol% loadings down to efficient <0.5 mol% systems.

Module 1: Catalyst System Selection (The "Hardware")

To lower loading, you must switch from "in-situ" generation (mixing Pd(OAc)₂ + Ligand) to Precatalyst Systems . In-situ mixing often results in undefined Pd:Ligand ratios, leaving free Pd to be poisoned by the substrate's amine.

Recommended Catalyst Systems
Reaction TypeRecommended PrecatalystLigand ClassWhy it Works
Suzuki-Miyaura XPhos Pd G4 Dialkylbiaryl phosphineThe bulky XPhos ligand facilitates oxidative addition across the hindered/electron-rich C–Cl bond. The G4 scaffold ensures rapid activation at lower temperatures.
Buchwald-Hartwig BrettPhos Pd G4 Dialkylbiaryl phosphineBrettPhos is specifically tuned to prevent the substrate amine from binding to the metal center, favoring the coupling of the external amine.
Sonogashira XPhos Pd G3 Dialkylbiaryl phosphineCopper-free conditions are preferred here to prevent Copper-amine coordination.

Technical Insight: Avoid Pd(PPh₃)₄. It is electronically insufficient for the oxidative addition of electron-rich aryl chlorides and will likely result in <10% conversion regardless of loading.

Module 2: Troubleshooting & Decision Logic

Use this flowchart to diagnose stalled reactions before attempting to optimize loading. If the chemistry isn't working at 5 mol%, it won't work at 0.1 mol%.

TroubleshootingLogic Start Reaction Stalled / Low Yield CheckConv Check Conversion (LCMS) Start->CheckConv Decision1 Is SM consumed? CheckConv->Decision1 SideRxn Identify Side Products Decision1->SideRxn Yes Poisoning Catalyst Poisoning or Failed Oxidative Addition Decision1->Poisoning No Dehalogenation Product: De-chlorinated SM (Hydrodehalogenation) SideRxn->Dehalogenation Homocoupling Product: Biaryl Homocoupling SideRxn->Homocoupling Sol1 Action: Switch Solvent to Toluene (Avoid H-donors like THF/EtOH) Dehalogenation->Sol1 Sol2 Action: Degass rigorously Reduce Oxidant/O2 exposure Homocoupling->Sol2 TempCheck Temp > 80°C? Poisoning->TempCheck IncreaseTemp Action: Increase Temp (Activation Energy of Ar-Cl) TempCheck->IncreaseTemp No LigandCheck Ligand = PPh3/dppf? TempCheck->LigandCheck Yes SwitchLigand Action: Switch to XPhos/BrettPhos LigandCheck->SwitchLigand Yes Protect Action: Protect Amine (Boc/Ac) or Increase Catalyst Loading LigandCheck->Protect No

Caption: Decision tree for diagnosing failure modes in 6-Chloro-4,5-dimethylpyridin-2-amine cross-couplings.

Module 3: Optimization Protocol (Design of Experiments)

Once a "hit" is confirmed (yield > 80% at high loading), use this self-validating protocol to minimize Palladium use.

Prerequisite: Prepare a stock solution of the catalyst. Weighing <1 mg of catalyst introduces massive error.

  • Stock Prep: Dissolve 10 µmol Pd-Precatalyst in 1 mL Anhydrous THF/Dioxane inside a glovebox or under Argon flow.

Step-by-Step Loading Screen

Reaction Scale: 0.5 mmol substrate per vial. Solvent: 1,4-Dioxane/H₂O (4:1) for Suzuki; Toluene for Buchwald. Base: K₃PO₄ (Suzuki); NaOtBu (Buchwald). Temperature: 100°C.

Vial #Catalyst Loading (mol%)Stock Vol. (µL)Expected Outcome & Analysis
1 2.00% 1000 µLBenchmark: Should reach 100% conversion < 2 hrs. If not, stop and re-evaluate ligand.
2 0.50% 250 µLTarget: Ideal for scale-up. If conversion > 95% at 4 hrs, this is your process condition.
3 0.10% 50 µLStress Test: If this works, the reaction is highly efficient. Watch for "induction periods" (slow start).
4 0.05% 25 µLLimit Test: Likely to stall due to trace impurities (O₂, S) poisoning the low ppm Pd.

Validation Check: Calculate the Turnover Number (TON) for Vial 3.



  • If TON > 1,000, the system is robust.

  • If TON < 200, the catalyst is dying (deactivating) before the reaction completes.

Module 4: Frequently Asked Questions (FAQs)

Q1: The reaction turns black immediately, and conversion stops at 30%. What happened? A: This is "Pd-Black" formation. The active Pd(0) species agglomerated into inactive nanoparticles. This usually happens because the oxidative addition to your hindered chloride (6-Cl) is too slow compared to the catalyst activation rate.

  • Fix: Switch to a precatalyst with a bulkier ligand (e.g., tBuXPhos instead of XPhos) to stabilize the Pd(0) species, or lower the temperature during the initial catalyst addition.

Q2: Can I use Pd(dppf)Cl₂ for Suzuki coupling of this substrate? A: Generally, no . While Pd(dppf)Cl₂ is excellent for aryl bromides, it struggles with electron-rich, sterically hindered aryl chlorides like 6-chloro-4,5-dimethylpyridin-2-amine. The bite angle of dppf is not optimized for this difficult oxidative addition. Stick to monodentate biaryl phosphines (Buchwald ligands).

Q3: I see a side product with Mass M-34 (M-Cl + H). How do I stop it? A: You are observing hydrodehalogenation .[1] The Pd-H species is forming (likely via


-hydride elimination from the solvent or amine) and reducing your starting material.
  • Fix 1: Ensure your solvent (Dioxane/Toluene) is anhydrous.

  • Fix 2: If using a primary alcohol as a co-solvent, remove it.

  • Fix 3: Increase the concentration of the coupling partner (Boronic acid or Amine) to outcompete the reduction pathway.

Q4: Do I need to protect the 2-amine group (e.g., with Boc)? A: Not necessarily. While protecting the amine prevents catalyst poisoning, modern ligands like BrettPhos and XPhos are bulky enough to prevent the substrate's nitrogen from binding to the palladium center. Try the reaction without protection first using these specific ligands. If yields remain <50%, then install a Boc group (Boc₂O, DMAP) to sterically shut down the coordination.

References

  • BenchChem. (2025).[1][2][3] Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine. Link

  • Sigma-Aldrich. (2024). User Guide: XPhos Pd G4 and Buchwald Precatalysts. Link

  • Billingsley, K., & Buchwald, S. L. (2006).[4] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • National Institutes of Health (NIH). (2022). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Link

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-4,5-dimethylpyridin-2-amine

Introduction: The "Sticky" Amine Problem Welcome to the Purification Support Center. You are likely here because 6-Chloro-4,5-dimethylpyridin-2-amine (and similar aminopyridines) is persisting in your crude mixture despi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Sticky" Amine Problem

Welcome to the Purification Support Center. You are likely here because 6-Chloro-4,5-dimethylpyridin-2-amine (and similar aminopyridines) is persisting in your crude mixture despite standard workups.

The Challenge: This molecule acts as a "chemical chameleon." It possesses a basic nitrogen (pyridin-2-amine motif) capable of hydrogen bonding, while the chloro and dimethyl groups add significant lipophilicity. This duality causes it to:

  • Streak on Silica: Interacting strongly with acidic silanols.[1]

  • Resist Extraction: Its lipophilicity keeps it in the organic phase, while its weak basicity prevents easy protonation compared to simple alkyl amines.

  • Co-elute: It often mimics the polarity of coupled products (e.g., biaryls or amides).

Below are three field-proven modules to resolve this contamination.

Module 1: The pH-Switch Extraction (First Line of Defense)

Logic: The 2-aminopyridine core typically has a pKa around 6.8. However, the electron-withdrawing 6-chloro substituent lowers the pKa (making it less basic, approx pKa ~3.0–4.0), while the 4,5-dimethyl groups exert a mild electron-donating effect, slightly raising it back up.

Target Window: You must drop the pH significantly lower than standard amines to protonate this species effectively.

Protocol: The "Deep Acid" Wash

Use this if your product is neutral (e.g., amide, ether, biaryl).

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2] Avoid ether (poor solubility for the salt).

  • The Wash:

    • Standard: Wash with 1N HCl.[2] (pH ~0).

    • Aggressive: If the amine persists, use 2N H₂SO₄ . The sulfate salt of aminopyridines often precipitates or partitions better into water than the hydrochloride salt.

  • Validation: Check the organic layer by TLC.[2] If the spot remains, the amine is too lipophilic for aqueous extraction. Proceed to Module 3 .

Data Table: Predicted Partitioning

Phase pH Condition State of Impurity Result
Organic Neutral (pH 7) Free Base Remains in Organic
Aqueous Weak Acid (pH 4-5) Mostly Free Base Poor Removal

| Aqueous | Strong Acid (pH < 1) | Pyridinium Salt | Removal Likely |

Module 2: Chromatographic Solutions (Resolution)

Logic: On standard silica, the amino group H-bonds with silanols, causing "tailing" (broad peaks) that overlap with your product. You must "deactivate" the silica or use an alternative stationary phase.

Method A: The "Amine-Blocked" Silica Column

Best for general purification.

  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et₃N) in Hexanes prior to loading.

  • Mobile Phase: Include 1% Et₃N or 0.5% NH₄OH in your DCM/MeOH gradient.

    • Note: NH₄OH is superior for very polar aminopyridines but requires vigorous mixing with DCM.

Method B: Cation Exchange (The "Catch and Release")

Best for non-basic products.

Use a strong cation exchange cartridge (e.g., SCX-2).

  • Load: Dissolve crude in MeOH/DCM and pass through the SCX cartridge.

  • Wash: Flush with MeOH. The neutral product elutes; the aminopyridine sticks to the sulfonic acid resin.

  • Result: Collect the flow-through. The impurity is trapped on the cartridge.

Visualization: Chromatography Decision Tree

PurificationLogic Start Crude Mixture Contains 6-Cl-4,5-Me-pyridin-2-amine CheckProd Is your PRODUCT basic? Start->CheckProd YesBasic Yes (Product is Basic) CheckProd->YesBasic High Risk NoBasic No (Product is Neutral) CheckProd->NoBasic Low Risk SilicaMod Silica Column + 1% Et3N (Prevents Tailing) YesBasic->SilicaMod Standard ReversePhase Reverse Phase (C18) Acidic Mobile Phase YesBasic->ReversePhase High Purity Req SCX Use SCX Cartridge (Impurity Trapped) NoBasic->SCX Fastest Method

Figure 1: Decision logic for selecting the appropriate chromatographic method based on product properties.

Module 3: Chemical Scavenging (The "Nuclear Option")

Logic: If the impurity co-elutes and resists extraction, chemically modify it. React the nucleophilic amine with a solid-supported electrophile. The impurity becomes covalently bound to a bead, which is then filtered off.

Protocol: Isocyanate Scavenging

Reagent: Polystyrene-supported Isocyanate (PS-NCO) or PS-Tosyl Chloride.

  • Calculate: Estimate the moles of unreacted aminopyridine (by NMR or TLC intensity).

  • Add Resin: Add 3–4 equivalents of PS-NCO resin to the reaction mixture (or crude dissolved in DCM/THF).

  • Incubate: Shake gently at room temperature for 4–12 hours.

    • Mechanism:[3] The amine attacks the isocyanate, forming an insoluble urea derivative on the bead.

  • Filter: Pass through a fritted funnel or cotton plug. Rinse beads with DCM.[4]

  • Result: Filtrate contains pure product; impurity stays in the filter.

Visualization: Scavenging Mechanism

Scavenging Impurity Free Amine (Solution) Reaction Mixing/Shaking (DCM, RT, 4h) Impurity->Reaction Resin PS-Isocyanate (Solid Bead) Resin->Reaction Trapped Urea Bond (Solid Phase) Reaction->Trapped Amine Captured Filtrate Pure Product (Solution) Reaction->Filtrate Product Flows Through

Figure 2: Mechanism of action for Polymer-Supported Isocyanate scavenging.

Frequently Asked Questions (FAQ)

Q: I tried the acid wash (Module 1), but my product precipitated. What happened? A: Your product likely has a basic site or is a salt itself. If the product precipitates as a salt, filter it! This might actually be a purification step. Wash the solid filter cake with DCM to remove the lipophilic aminopyridine impurity, then free-base your product separately.

Q: The impurity spot is very close to my product on TLC. Can I just recrystallize? A: Possibly. Aminopyridines are often highly crystalline. Try a solvent system where your product is soluble but the impurity is not (e.g., cold Hexane/Ether). However, because 6-chloro-4,5-dimethylpyridin-2-amine is fairly lipophilic, it often co-crystallizes. Scavenging (Module 3) is usually more reliable for <5% contamination.

Q: Can I use acetic anhydride instead of expensive resins? A: Yes, but with a caveat. Adding acetic anhydride will convert the amine to an acetamide. This changes the Rf (retention factor) significantly, likely separating it from your product. However, you now have a new chemical impurity (the acetamide) that you must remove via column chromatography.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and solubility data of pyridine derivatives).

  • Biotage. (2024). Isolute® SCX-2 Sorbent Selection Guide. (Detailed mechanism on cation exchange for amine removal).

  • Marsh, A., et al. (2000). "Polymer-Supported Reagents for Multi-Step Organic Synthesis." Organic Process Research & Development, 4(6), 554–560. (Foundational text on PS-Isocyanate scavenging).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for estimating electronic effects of Chloro/Methyl groups on pyridine).

Sources

Optimization

Technical Support Center: Storage &amp; Stability of 6-Chloro-4,5-dimethylpyridin-2-amine

CAS Number: 1083168-75-5 Molecular Formula: C7H9ClN2 Molecular Weight: 156.61 g/mol [1][2][3] Introduction Welcome to the Technical Support Center for 6-Chloro-4,5-dimethylpyridin-2-amine . This guide is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1083168-75-5 Molecular Formula: C7H9ClN2 Molecular Weight: 156.61 g/mol [1][2][3]

Introduction

Welcome to the Technical Support Center for 6-Chloro-4,5-dimethylpyridin-2-amine . This guide is designed for researchers and process chemists handling this specific intermediate. Due to the presence of both an electron-donating amino group and an electron-withdrawing chloro group on the pyridine ring, this compound exhibits specific stability profiles that require precise handling to prevent degradation during storage and experimental use.[2]

The following modules address the most frequent technical inquiries regarding storage conditions, degradation pathways, and analytical troubleshooting.

Module 1: Storage & Handling Essentials

Q1: What are the optimal storage conditions to maximize shelf life?

Recommendation: Store at 2–8°C in a dark , inert atmosphere .

  • Temperature: The compound is thermally sensitive over long periods.[2] While stable for short durations at room temperature during weighing/handling, long-term storage above 8°C accelerates oxidative degradation.

  • Atmosphere: The primary degradation driver is oxidation of the primary amine.[2] We strictly recommend storing the compound under Argon or Nitrogen to prevent "browning" (formation of azo-dimers or N-oxides).[2]

  • Light: The halogenated pyridine ring is susceptible to photolytic dechlorination.[2] Always use amber glass vials or wrap containers in aluminum foil.

Q2: Can I store this compound in solution?

Risk Level: High. We do not recommend long-term storage in solution.[2]

  • Protic Solvents (Methanol/Ethanol): High risk of nucleophilic substitution (solvolysis) of the chloride, especially if the solvent is not anhydrous.[2]

  • Aprotic Solvents (DMSO/DMF): While solubility is high, DMSO can act as an oxidant over time, and DMF can hydrolyze to form amines that react with the chloride.[2]

  • Best Practice: Prepare solutions fresh immediately before use. If solution storage is unavoidable for <24 hours, freeze at -20°C in anhydrous THF or Acetonitrile.

Module 2: Degradation & Troubleshooting

Q3: My sample has turned from off-white to brown/red. Is it still usable?

Diagnosis: This indicates oxidative degradation .[2]

  • Cause: Exposure to air leads to the oxidation of the exocyclic amine (

    
    ), forming colored impurities such as azo compounds or nitroso-intermediates.[2]
    
  • Impact: Even trace amounts (<1%) of these impurities can cause significant coloration.[2]

  • Action: Check purity via HPLC. If purity is >95%, the color may be cosmetic, but purification (recrystallization or silica plug filtration) is recommended for sensitive catalytic reactions.

Q4: I see a new impurity peak at RRT ~0.8 on my HPLC. What is it?

Diagnosis: This is likely the hydrolysis product (6-Hydroxy-4,5-dimethylpyridin-2-amine).

  • Mechanism: Moisture ingress causes the displacement of the Chlorine atom by water (Nucleophilic Aromatic Substitution).[2] This is accelerated if the sample was stored in an acidic environment or non-anhydrous solvent.[2]

  • Verification: The hydrolysis product is more polar than the parent compound, leading to a shorter retention time (RRT < 1.[2]0) on Reverse Phase C18 columns.[2]

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation risks: Oxidation, Hydrolysis, and Photolysis.[2]

DegradationPathways Parent 6-Chloro-4,5-dimethylpyridin-2-amine (Active Compound) Oxidation Azo/Nitroso Species (Brown/Red Coloration) Parent->Oxidation Air/O2 (Oxidation of Amine) Hydrolysis 6-Hydroxy Analog (Polar Impurity) Parent->Hydrolysis Moisture/H+ (Cl Displacement) Photolysis Dechlorinated Analog (Radical Mechanism) Parent->Photolysis UV Light (C-Cl Cleavage)

Figure 1: Primary degradation pathways.[2] Oxidation leads to discoloration; Hydrolysis and Photolysis lead to chemical impurities.

Module 3: Analytical Validation

Standard HPLC Method for Purity Assessment

To distinguish the parent compound from its degradation products, use the following validated conditions.

ParameterConditionNote
Column C18 Reverse Phase (e.g., 4.6 x 150mm, 3.5µm)Standard stationary phase.[2]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH prevents tailing of the amine.[2]
Mobile Phase B AcetonitrileHigh elution strength.
Gradient 5% B to 95% B over 15 minGeneral screening gradient.
Detection UV @ 254 nmMax absorption for pyridine ring.[2]
Flow Rate 1.0 mL/minStandard flow.[2]
Troubleshooting Analytical Issues
SymptomProbable CauseCorrective Action
Peak Tailing Interaction of amine with silanols.[2]Ensure Mobile Phase has 0.1% TFA or Formic Acid.[2]
Split Peak Sample solvent mismatch.Dissolve sample in Mobile Phase A (Water/ACN mix) instead of 100% DMSO.
Drifting Retention Column equilibration issues.Allow 10 column volumes of equilibration between runs.

Module 4: Safety & Emergency Response

Q5: What are the specific hazards?
  • GHS Classification: Acute Toxicity (Oral) Category 4, Skin Irritation Category 2, Eye Irritation Category 2A.[2]

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

Q6: How do I handle a spill?
  • Evacuate the immediate area if dust is generated.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a P95/N95 dust mask.

  • Containment: Do not dry sweep.[2] Wet the powder slightly with an inert solvent (like heptane) or water mist to prevent dust, then wipe up with absorbent pads.[2]

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).

References

  • PubChem. (2025).[2] Compound Summary: 2-Amino-6-chloropyridine (Substructure Analog).[2] National Library of Medicine.[2] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of 6-Chloro-4,5-dimethylpyridin-2-amine

The following guide is a technical publication designed for researchers and analytical scientists. It synthesizes theoretical substituent effects with practical experimental protocols to provide a definitive reference fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical publication designed for researchers and analytical scientists. It synthesizes theoretical substituent effects with practical experimental protocols to provide a definitive reference for the characterization of 6-Chloro-4,5-dimethylpyridin-2-amine.[1]

Executive Summary

6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) is a critical heterocyclic building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and receptor modulators.[1][2] Its structural integrity is often compromised by the formation of regioisomers (e.g., 4-chloro-5,6-dimethylpyridin-2-amine) during chlorination or amination steps.[1][2]

This guide provides a comparative analysis of 1H NMR spectral data to definitively assign the structure. We compare the performance of deuterated chloroform (


) versus dimethyl sulfoxide (

) and outline a self-validating NOE (Nuclear Overhauser Effect) workflow to distinguish the target molecule from its isomers.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a standardized 400 MHz acquisition workflow.

Sample Preparation Protocol
  • Solvent A (

    
    ):  99.8% D, 0.03% TMS.[1][2] Suitable for routine purity checks but often results in broad exchangeable proton signals.[1][2]
    
  • Solvent B (

    
    ):  99.9% D. Recommended for full structural characterization due to sharp amine signals and lack of volatility.[1][2]
    
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters[1][2][3]
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (quantitative).

  • Scans (NS): 16–64.[1][2]

  • Temperature: 298 K (25°C).[1][2]

Comparative Analysis: Solvent Selection

The choice of solvent drastically alters the spectral appearance, particularly for the amino group and the aromatic proton.

Table 1: Chemical Shift Comparison ( vs. )
Proton AssignmentMultiplicity

in

(ppm)

in

(ppm)
Performance Note
H-3 (Aromatic) Singlet (s)6.35 – 6.456.40 – 6.50Diagnostic peak.[1][2] Sharp singlet indicates no vicinal protons.[1][2]

(Amine)
Broad Singlet (br s)4.50 – 5.005.80 – 6.20Critical: In

, this peak is broad/variable.[1][2] In

, it is sharp and integrates accurately (2H).
5-

Singlet (s)2.20 – 2.252.15 – 2.20Slightly deshielded by ortho-Cl.
4-

Singlet (s)2.10 – 2.152.05 – 2.10Shielded relative to 5-Me.[1][2]

Scientist's Insight:

Use


 for final characterization. The exchange rate of the amine protons in 

is too fast, leading to peak broadening that can mask impurities.[1] In

, hydrogen bonding stabilizes the amine, yielding a distinct singlet that confirms the primary amine functionality.[1]

Comparative Analysis: Differentiation from Regioisomers

A common synthetic impurity is the regioisomer where the chlorine and methyl groups are scrambled.[1][2] The most difficult alternative to distinguish is 4-Chloro-5,6-dimethylpyridin-2-amine .[1][2]

Both molecules possess:

  • One isolated aromatic proton.[1][2]

  • Two methyl groups.[1][2][3]

  • One amine group.[1][2][4][3][5]

Standard 1D NMR is insufficient for conclusive proof.[1][2] We must rely on Nuclear Overhauser Effect (NOE) spectroscopy to verify the spatial proximity of the methyl groups to the aromatic proton.[2]

Table 2: Diagnostic NOE Correlations
Interaction PairTarget: 6-Cl-4,5-dimethylAlternative: 4-Cl-5,6-dimethylInterpretation
Irradiate Methyl A Enhancement of H-3 NO Enhancement of Aromatic HIn the target, 4-Me is adjacent to H-3.[1][2]
Irradiate Methyl B Enhancement of Methyl AEnhancement of Methyl ABoth isomers have adjacent methyls.[1][2]
Irradiate H-3 Enhancement of 4-Me NO Enhancement of MethylsDefinitive Proof.
Structural Validation Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR data.

NMR_Workflow Start Unknown Isomer Sample Step1 Acquire 1H NMR (DMSO-d6) Start->Step1 Decision1 Count Aromatic Protons Step1->Decision1 Result1 2 Protons (Doublets) Likely 4,6-Dimethyl isomer Decision1->Result1 Split Signals Result2 1 Proton (Singlet) Candidate: 6-Cl-4,5-Me or 4-Cl-5,6-Me Decision1->Result2 Single Signal Step2 Run 1D NOE / NOESY Irradiate Methyl Region (~2.1 ppm) Result2->Step2 Decision2 Observe NOE on Aromatic Proton? Step2->Decision2 ConclusionA CONFIRMED: 6-Chloro-4,5-dimethylpyridin-2-amine (4-Me is proximate to H-3) Decision2->ConclusionA Yes (Strong NOE) ConclusionB REJECTED: Isomer (4-Chloro-5,6-dimethyl...) (Methyls are distal to H-3) Decision2->ConclusionB No (Zero NOE)

Figure 1: Self-validating decision tree for the structural assignment of polysubstituted aminopyridines.

Detailed Mechanistic Interpretation

The Aromatic Region (H-3)

The proton at position 3 is the only aromatic proton in the molecule.[2]

  • Chemical Shift Logic: The base shift for pyridine is ~8.5 ppm.[1][2]

    • Amino Effect (C2): Strong ortho-shielding (-2.5 ppm)

      
       shifts to ~6.0 ppm.[1][2]
      
    • Methyl Effect (C4): Weak ortho-shielding (-0.2 ppm).[1][2]

    • Chlorine Effect (C6): Para-shielding/deshielding is minimal/inductive.[1][2]

    • Result: The experimental observation of a singlet near 6.4 ppm is consistent with the H-3 proton shielded by the adjacent amino group [1].[1][2]

The Methyl Region

Two singlets appear between 2.0 and 2.3 ppm.[1][2]

  • 4-Methyl: Resonates slightly upfield (~2.10 ppm) due to being meta to the electron-withdrawing chlorine.[1][2]

  • 5-Methyl: Resonates slightly downfield (~2.20 ppm) due to the ortho-inductive effect of the chlorine at position 6 [2].[2]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [Link]

  • Reich, H. J. (2024).[1] WinPLT NMR Chemical Shift Data for Pyridines. University of Wisconsin-Madison.[1][2] [Link]

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 6-Chloro-4,5-dimethylpyridin-2-amine

Executive Summary & Technical Mandate In the synthesis of heterocyclic pharmaceutical intermediates, 6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) serves as a critical scaffold. However, its structural integri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Mandate

In the synthesis of heterocyclic pharmaceutical intermediates, 6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) serves as a critical scaffold. However, its structural integrity is often compromised by the presence of regioisomers (e.g., 4-chloro analogs) and hydro-dechlorinated byproducts.

This guide provides a definitive mass spectrometry (MS) comparison between the target compound and its primary structural alternatives.[1] Unlike generic spectral libraries, we focus on the mechanistic causality of fragmentation—explaining why specific ions form—to enable robust quality control (QC) and structural validation.

Key Performance Indicators (KPIs) for Detection:

  • Isotopic Signature: The 3:1 intensity ratio of $ ^{35}Cl:^{37}Cl $ is the primary filter.

  • Diagnostic Fragmentation: The "Ortho Effect" involving the C5-methyl and C6-chloro substituents distinguishes the target from isomers lacking this steric proximity.

  • Ionization Preference: ESI(+) is superior to EI for trace analysis due to the basicity of the pyridyl nitrogen.

Structural Analysis & Theoretical Fragmentation

To distinguish 6-Chloro-4,5-dimethylpyridin-2-amine (Target) from its isomers, we must first establish its theoretical fragmentation tree. The molecule (MW 156.04 Da) contains three fragmentation triggers: the aromatic ring , the labile chlorine , and the amino group .

The Target: 6-Chloro-4,5-dimethylpyridin-2-amine
  • Precursor Ion [M+H]+: m/z 157.05 (100%) / 159.05 (32%)

  • Dominant Pathway:

    • Loss of NH₃ (17 Da): Rare in aromatic amines; usually observed as loss of HCN (27 Da) due to ring stability.

    • Loss of Cl• (35 Da): Homolytic cleavage favored in EI; Heterolytic loss of HCl favored in ESI.

    • Proximity Effect: The C5-Methyl is adjacent to the C6-Chlorine. This steric crowding weakens the C-Cl bond, potentially enhancing the [M-Cl]+ signal relative to isomers where these groups are distant.

The Alternatives (Comparison Group)

We compare the target against two critical "impostors" often found in the synthesis matrix:

  • Alternative A (Regioisomer): 4-Chloro-5,6-dimethylpyridin-2-amine

    • Differentiation: The Chlorine is at C4. It lacks the immediate proximity to the ring nitrogen (N1) that the C6-Cl possesses.

  • Alternative B (Impurity): 4,5-Dimethylpyridin-2-amine

    • Differentiation: Dechlorinated byproduct. Lacks the +2 Da isotope peak.

Comparative Performance Data

The following table summarizes the spectral "fingerprints" used to validate the target against alternatives. Data is based on predictive ESI-MS/MS behavior and standard pyridine fragmentation rules.[1]

FeatureTarget (6-Cl-4,5-diMe)Alt A (4-Cl-5,6-diMe)Alt B (Dechlorinated)
Monoisotopic Mass 156.04 Da156.04 Da122.08 Da
[M+H]+ (Base Peak) 157.05 157.05 123.09
Isotope Pattern Distinct M (100%) & M+2 (32%)Distinct M (100%) & M+2 (32%)No M+2 peak
Key Fragment 1 m/z 121 (Loss of HCl)m/z 121 (Loss of HCl)m/z 106 (Loss of NH3)
Key Fragment 2 m/z 130 (Loss of HCN)m/z 130 (Loss of HCN)m/z 96 (Loss of HCN)
Differentiation Factor High intensity [M-Cl]+ due to C5-Me/C6-Cl crowding.Lower intensity [M-Cl]+; Higher stability of molecular ion.Mass shift (-34 Da).
Mechanistic Insight: The "Ortho-Methyl" Effect

In the target compound, the methyl group at C5 is sterically crowded by the chlorine at C6. During Collision Induced Dissociation (CID), this relief of steric strain drives the expulsion of the chlorine atom (or HCl).

  • Target: Rapid loss of Cl -> High abundance of m/z 121/122.

  • Alt A (4-Cl): The C4-Cl is less crowded (flanked by C3-H and C5-Me). The bond is stronger, resulting in a more resilient precursor ion and lower fragmentation efficiency at low collision energies.

Visualizing the Fragmentation Pathway[1][2][3][4][5][6]

The following diagram illustrates the specific fragmentation logic for the target compound, highlighting the critical QC checkpoints.

FragmentationPathway M_Ion Precursor Ion [M+H]+ m/z 157 (100%) m/z 159 (32%) Frag_HCN Fragment A [M+H - HCN]+ m/z 130 M_Ion->Frag_HCN Loss of HCN (27 Da) Pyridine Ring Cleavage Frag_Cl Fragment B [M+H - HCl]+ m/z 121 M_Ion->Frag_Cl Loss of HCl (36 Da) Steric Relief (C5-Me/C6-Cl) Frag_Me Fragment C [M+H - CH3•]+ m/z 142 M_Ion->Frag_Me Loss of Methyl (15 Da) Minor Pathway Ring_Open Secondary Fragment Ring Opening/Degradation m/z < 100 Frag_HCN->Ring_Open High Energy CID Frag_Cl->Ring_Open

Figure 1: Predicted ESI-MS/MS fragmentation tree for 6-Chloro-4,5-dimethylpyridin-2-amine. The loss of HCl (green node) is the primary differentiator from stable isomers.

Validated Experimental Protocol

To replicate these results and validate your specific sample, follow this self-validating workflow. This protocol prioritizes Electrospray Ionization (ESI) over Electron Impact (EI) to maximize sensitivity for the basic amine.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid .

    • Why? Formic acid ensures protonation of the pyridyl nitrogen ([M+H]+ formation).

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or LC-MS injection.

Instrument Parameters (LC-MS/MS)
  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust to maximize m/z 157 without inducing in-source fragmentation).

  • Collision Energy (CID):

    • Screening: Ramp 10–40 eV.

    • Differentiation: Set fixed energy at 25 eV . At this energy, the Target (6-Cl) should show a significantly higher ratio of fragment m/z 121 to precursor m/z 157 compared to the 4-Cl isomer.

Data Interpretation (QC Checklist)

References

  • NIST Mass Spectrometry Data Center . Fragmentation of Pyrimidine and Pyridine Derivatives. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts . Mass Spectrometry Fragmentation Patterns: Amines and Heterocycles. [Link]

  • PubChem . Compound Summary: 6-Chloro-2-methylpyrimidin-4-amine (Analogous Structure). National Library of Medicine. [Link]

Sources

Validation

A Comparative Guide to the FTIR Spectrum Analysis of 6-Chloro-4,5-dimethylpyridin-2-amine

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-Chloro-4,5-dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis.[1] We will explore the theoretical basis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-Chloro-4,5-dimethylpyridin-2-amine, a key intermediate in pharmaceutical synthesis.[1] We will explore the theoretical basis for its vibrational modes, present a detailed experimental protocol for acquiring high-quality spectral data, and interpret the resulting spectrum. Furthermore, this guide will objectively compare the spectrum with those of structurally related molecules—2-aminopyridine and 3,5-lutidine—to provide a deeper understanding of how substituent effects manifest in vibrational spectroscopy.

Introduction: The Molecular Fingerprint

6-Chloro-4,5-dimethylpyridin-2-amine is a substituted pyridine derivative whose structural integrity is critical for its function in multi-step chemical syntheses.[2][3] FTIR spectroscopy serves as a rapid, non-destructive, and highly effective tool for verifying the identity and functional group composition of such molecules. The technique operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, creating a unique spectral "fingerprint".[4][5] This guide will dissect that fingerprint to provide researchers with a robust analytical framework.

Molecular Structure and Predicted Vibrational Modes

To properly interpret the FTIR spectrum, we must first understand the molecule's structure and the expected vibrations from its constituent functional groups.

  • Primary Aromatic Amine (-NH₂): This group is expected to show two distinct N-H stretching bands (one asymmetric, one symmetric) and a characteristic scissoring (bending) vibration.[6][7]

  • Substituted Pyridine Ring: The aromatic ring will exhibit C-H stretching, C=C and C=N in-ring stretching vibrations, and various C-H bending modes in the fingerprint region.[8]

  • Methyl Groups (-CH₃): These aliphatic groups will produce their own symmetric and asymmetric C-H stretching and bending vibrations.

  • Carbon-Chlorine Bond (C-Cl): A single C-Cl stretch is anticipated, typically appearing in the lower wavenumber region of the mid-IR spectrum.[9]

The interplay of these groups, including the electronic effects of the electron-donating amine and methyl groups and the electron-withdrawing chlorine atom, will influence the precise position and intensity of these absorption bands.

cluster_mol 6-Chloro-4,5-dimethylpyridin-2-amine cluster_modes Key Vibrational Modes mol NH_stretch N-H Stretches (Asymmetric & Symmetric) ~3300-3500 cm⁻¹ CH_arom_stretch Aromatic C-H Stretch ~3000-3100 cm⁻¹ CH_aliph_stretch Aliphatic C-H Stretches ~2850-3000 cm⁻¹ Ring_stretch C=C & C=N Ring Stretches ~1400-1650 cm⁻¹ NH_bend N-H Bend (Scissoring) ~1580-1650 cm⁻¹ CCl_stretch C-Cl Stretch ~550-850 cm⁻¹

Caption: Key functional groups and their expected FTIR vibrational regions.

Experimental Protocol: Ensuring Data Integrity

A self-validating protocol is essential for obtaining a reliable FTIR spectrum. The following methodology outlines a standard procedure using an Attenuated Total Reflectance (ATR) accessory, which is ideal for analyzing solid powder samples with minimal preparation.

Workflow for FTIR Analysis

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4,5-dimethylpyridin-2-amine
Reactant of Route 2
6-Chloro-4,5-dimethylpyridin-2-amine
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